DS03090629
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H26ClN5O2 |
|---|---|
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
cis-(1R,3S)-3-[[6-[2-chloro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-3-methyl-2H-indazol-4-yl]oxy]cyclohexan-1-amine |
InChI |
InChI=1S/C25H26ClN5O2/c1-14-8-9-28-25(29-14)33-19-6-7-20(21(26)13-19)16-10-22-24(15(2)30-31-22)23(11-16)32-18-5-3-4-17(27)12-18/h6-11,13,17-18H,3-5,12,27H2,1-2H3,(H,30,31)/t17-,18+/m1/s1 |
Clé InChI |
NKDAXLGSBPGRHC-MSOLQXFVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of DS03090629
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS03090629 is a novel, orally active, and potent ATP-competitive MEK inhibitor that has demonstrated significant anti-tumor activity, particularly in BRAF-mutated melanoma cell lines, including those that have developed resistance to existing therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its engagement with the MAPK/ERK signaling pathway, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action: ATP-Competitive MEK Inhibition
This compound functions as a highly specific inhibitor of MEK1 and MEK2, crucial kinases in the mitogen-activated protein kinase (MAPK) signaling cascade. Unlike allosteric MEK inhibitors, this compound acts in an ATP-competitive manner.[1][2][3] This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of MEK, thereby preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.
A key differentiator of this compound is its high affinity for both unphosphorylated and phosphorylated MEK (pMEK).[1][3] Biophysical analyses have revealed that while the affinity of some allosteric inhibitors, such as trametinib, decreases when MEK is phosphorylated, this compound maintains its strong binding.[2][3] This characteristic is particularly significant in the context of acquired resistance to BRAF and other MEK inhibitors, where reactivation of the MAPK pathway often leads to elevated levels of pMEK.[2][3]
Quantitative Data Summary
The preclinical evaluation of this compound has yielded significant quantitative data that underscore its potency and selectivity. These findings are summarized in the tables below.
Table 1: Binding Affinity of this compound to MEK and pMEK
| Compound | Target | Kd (nM) |
| This compound | MEK | 0.11 |
| This compound | pMEK | 0.15 |
Data from biophysical analysis.[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line | Genotype | IC50 (nM) |
| A375 (BRAF V600E overexpressing) | BRAF V600E | 74.3 |
| A375 (MEK1 F53L transfected) | MEK1 F53L | 97.8 |
IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.[1]
Table 3: MEK Kinase Inhibitory Activity under Different ATP Concentrations
| Compound | ATP Concentration | IC50 (nM) |
| This compound | 100 µM | 5.42 |
| This compound | 1000 µM | 52.7 |
| Trametinib | 100 µM | 2.73 |
| Trametinib | 1000 µM | 3.12 |
This data demonstrates the ATP-competitive nature of this compound, where its inhibitory potency is influenced by ATP concentration.[2]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway targeted by this compound and the logical workflow of its evaluation.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Overcoming resistance with this compound in BRAF-overexpressing melanoma.
Experimental Protocols
The following are detailed methodologies for key experiments conducted to characterize the mechanism of action of this compound.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A375 BRAF V600E overexpressing, A375 MEK1 F53L transfected) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or control compounds for a period of 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard colorimetric assay, such as the MTT or MTS assay. This involves the addition of the respective reagent, followed by an incubation period to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
Data Analysis: The absorbance was measured using a microplate reader. The percentage of cell viability relative to the vehicle-treated control was calculated and plotted against the logarithm of the compound concentration. The IC50 value was determined by fitting the data to a sigmoidal dose-response curve.
-
ERK Phosphorylation Assay (AlphaLISA)
-
Objective: To quantify the inhibition of ERK1/2 phosphorylation by this compound in a cellular context.
-
Methodology:
-
Cell Treatment: Cells were seeded in 96- or 384-well plates and treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Cells were lysed using a buffer compatible with the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
-
Assay Procedure:
-
Cell lysates were transferred to a 384-well OptiPlate.
-
An "Acceptor mix" containing an antibody specific for phosphorylated ERK1/2 (p-ERK1/2) conjugated to acceptor beads was added and incubated.
-
A "Donor mix" containing a biotinylated antibody that recognizes total ERK1/2 and streptavidin-coated donor beads was then added, followed by another incubation period in the dark.
-
-
Signal Detection: The plate was read on an Alpha-enabled microplate reader. In the presence of p-ERK1/2, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal.
-
Data Analysis: The signal intensity was normalized to total ERK1/2 levels or cell number, and the percentage of inhibition was calculated relative to vehicle-treated controls.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) were used.
-
Tumor Implantation: Human melanoma cells (e.g., A375 with BRAF overexpression) were subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomized into treatment and control groups.
-
Drug Administration: this compound was formulated in a suitable vehicle and administered orally (p.o.) at specified doses and schedules. The control group received the vehicle alone.
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: At the end of the study, tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated to assess the efficacy of the treatment.
-
Biophysical Analysis (Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding kinetics and affinity (Kd) of this compound to MEK and pMEK.
-
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) was activated, and recombinant MEK or pMEK protein was immobilized onto the chip surface.
-
Binding Analysis: A series of concentrations of this compound were flowed over the chip surface. The binding and dissociation were monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams were fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
This compound is a potent, ATP-competitive MEK inhibitor with a distinct mechanism of action that enables it to effectively inhibit both MEK and pMEK. This property allows it to overcome a key mechanism of acquired resistance to BRAF and allosteric MEK inhibitors, namely the reactivation of the MAPK pathway through BRAF amplification. The comprehensive preclinical data, supported by detailed experimental evaluation, strongly suggests that this compound holds significant promise as a therapeutic agent for patients with BRAF-mutated melanoma, including those who have relapsed on current targeted therapies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Item - Supplementary Tables from Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DS03090629: An ATP-Competitive MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ATP-competitive MEK inhibitor, DS03090629. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical data and therapeutic potential of this compound. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts and Mechanism of Action
This compound is an orally active and potent small molecule inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2] Unlike allosteric MEK inhibitors that bind to a pocket adjacent to the ATP binding site, this compound directly competes with ATP for binding to the kinase domain of MEK.[1][2][3] This ATP-competitive mechanism of action is crucial to its unique pharmacological profile.
A significant characteristic of this compound is its high affinity for both unphosphorylated and phosphorylated MEK.[1][2] This allows the inhibitor to maintain its potency even in cellular contexts with high levels of upstream signaling and MEK phosphorylation, a common mechanism of acquired resistance to other targeted therapies.[2][4] Preclinical studies have demonstrated that this compound can overcome resistance to BRAF and allosteric MEK inhibitors that is driven by BRAF gene amplification and subsequent MAPK pathway reactivation.[2][5]
The primary therapeutic target of this compound is in cancers with activating mutations in the MAPK pathway, particularly BRAF-mutant melanoma.[1][2][5] By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, leading to the downstream suppression of cellular proliferation and survival of cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| MEK1 Kinase IC50 | 1.8 nM | Cell-free kinase assay | [1] |
| pMEK1 Binding Affinity (Kd) | 0.15 nM | Biophysical analysis | [1] |
| A375 (BRAF V600E) Cell Proliferation IC50 | 74.3 nM | 72-hour incubation | [1] |
| A375_BRAF (Dabrafenib/Trametinib Resistant) Cell Proliferation IC50 | 97.8 nM | 72-hour incubation | [1] |
| SK-MEL-28 (BRAF V600E) Cell Proliferation IC50 | 4.9 nM | 72-hour incubation | [2] |
| M249 (BRAF V600E) Cell Proliferation IC50 | 10 nM | 72-hour incubation | [2] |
Table 2: In Vivo Efficacy in A375_BRAF Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |
| This compound | 30 mg/kg, once daily | 75 | [2] |
| Dabrafenib | 30 mg/kg, once daily | 40 | [2] |
| This compound + Dabrafenib | 30 mg/kg each, once daily | 95 | [2] |
Signaling Pathway and Experimental Workflow Visualizations
MAPK/ERK Signaling Pathway and Inhibition by this compound
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound.
Experimental Workflow for In Vitro Cell Proliferation Assay
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Supplementary Methods from Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. Item - Supplementary Tables from Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. DSpace [repositori.upf.edu]
Overcoming Acquired Resistance in BRAF-Mutant Melanoma: A Technical Guide to DS03090629
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DS03090629, a novel ATP-competitive MEK inhibitor designed to overcome acquired resistance to current BRAF and MEK-targeting therapies in BRAF-mutated melanoma. The development of resistance, often through reactivation of the MAPK pathway, remains a significant clinical challenge. This compound presents a promising therapeutic strategy by effectively inhibiting MEK, even in the presence of upstream alterations that confer resistance to existing treatments.
Introduction to Acquired Resistance in BRAF-Mutant Melanoma
Patients with melanoma harboring activating BRAF mutations, such as BRAF V600E/K, initially show positive responses to combination therapies involving BRAF inhibitors (e.g., dabrafenib) and MEK inhibitors (e.g., trametinib).[1][2] However, the clinical efficacy of these treatments is often limited by the development of acquired resistance.[1][2] A primary mechanism of this resistance is the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3][4][5][6] This can be driven by several factors, including the amplification of the mutant BRAF gene, leading to increased levels of phosphorylated MEK.[1][2] Additionally, mutations in other pathway components, such as MEK1, or the activation of alternative signaling pathways like the PI3K-AKT pathway, can also contribute to resistance.[1][4][5][7]
This compound: A Novel ATP-Competitive MEK Inhibitor
This compound is a novel, orally available small molecule that inhibits MEK in an ATP-competitive manner.[1][2][8] This mechanism of action is a key differentiator from allosteric MEK inhibitors like trametinib (B1684009). A critical feature of this compound is its ability to maintain high affinity for the MEK protein regardless of its phosphorylation status.[1][2] In contrast, the affinity of trametinib for MEK declines when the protein is phosphorylated.[1][2] This allows this compound to effectively inhibit MEK even when there is significant upstream reactivation of the MAPK pathway.
Quantitative Data: In Vitro Efficacy and Binding Affinity
The following tables summarize the in vitro potency and binding characteristics of this compound compared to other inhibitors.
Table 1: In Vitro Proliferation Inhibition (IC50)
| Cell Line | Genetic Background | This compound IC50 (nM) | Dabrafenib (B601069) IC50 (nM) | Trametinib IC50 (nM) |
| A375 (Parental) | BRAF V600E | - | - | - |
| A375_BRAF (Resistant) | BRAF V600E Overexpression | 74.3 | Resistant | Resistant |
| A375 (MEK1 F53L) | BRAF V600E, MEK1 F53L | 97.8 | - | - |
Data compiled from preclinical studies.[8]
Table 2: Biophysical Binding Affinity (Kd)
| Protein State | This compound Kd (nM) | Trametinib Kd (nM) |
| Unphosphorylated MEK | 0.11 | - |
| Phosphorylated MEK | 0.15 | Declines |
Data from biophysical analysis.[1][2][8]
Signaling Pathways and Mechanism of Action
The diagrams below illustrate the MAPK signaling pathway, the mechanism of acquired resistance through BRAF amplification, and the mode of action of this compound.
Caption: The canonical MAPK signaling pathway in BRAF-mutant melanoma.
Caption: Acquired resistance through BRAF amplification leading to MAPK reactivation.
Caption: this compound effectively inhibits both unphosphorylated and phosphorylated MEK.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon preclinical findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
Generation of Resistant Cell Lines
-
Cell Culture: The parental human melanoma cell line A375 (BRAF V600E) is cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Transfection: To generate BRAF-overexpressing cells (A375_BRAF), parental A375 cells are transfected with a mammalian expression vector encoding the human BRAF V600E gene using a lipid-based transfection reagent according to the manufacturer's protocol. A mock transfection with an empty vector is performed as a control.
-
Selection: Transfected cells are selected and maintained in a culture medium containing a selection antibiotic (e.g., G418) to establish stable cell lines.
-
Induction of Resistance: To induce resistance to standard-of-care inhibitors, the A375_BRAF cell line is cultured with gradually increasing concentrations of dabrafenib and trametinib over several months.
-
Verification of Resistance: The resistant phenotype is confirmed by comparing the IC50 values of the resistant cell line to the parental cell line using a standard cell viability assay (e.g., CellTiter-Glo®). Overexpression of BRAF and increased phosphorylation of MEK and ERK are confirmed by Western blotting.
In Vitro Proliferation Assays
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, dabrafenib, or trametinib for 72 hours.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: Luminescence data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response) in GraphPad Prism or similar software.
Western Blot Analysis
-
Cell Lysis: Cells are treated with the indicated inhibitors for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of MEK and ERK, as well as BRAF and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: 5 x 10^6 A375_BRAF resistant cells are suspended in a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = 0.5 x length x width^2).
-
Randomization and Treatment: When tumors reach a mean volume of 150-200 mm^3, mice are randomized into treatment groups (e.g., vehicle, dabrafenib + trametinib, this compound). Drugs are administered orally once or twice daily.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Body weight and overall animal health are monitored as indicators of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pERK).
Experimental and Logical Workflows
The following diagram illustrates the workflow for evaluating the efficacy of this compound against acquired resistance.
Caption: A streamlined workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the strategy to combat acquired resistance to MAPK pathway inhibitors in BRAF-mutant melanoma.[1][2] Its ATP-competitive mechanism and high affinity for both phosphorylated and unphosphorylated MEK enable it to overcome resistance driven by BRAF amplification and potentially other mechanisms that lead to MEK reactivation.[1][2] The preclinical data strongly support its further development as a novel therapeutic option for patients whose tumors have progressed on current BRAF and MEK inhibitor therapies.[1][2]
References
- 1. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tunable-combinatorial Mechanisms of Acquired Resistance Limit the Efficacy of BRAF/MEK Co-targeting but Result in Melanoma Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Preclinical Profile of DS03090629: A Novel ATP-Competitive MEK Inhibitor for BRAF-Mutant Melanoma
For Immediate Release
Tokyo, Japan - Preclinical research reveals that DS03090629, a novel, orally available, and ATP-competitive MEK inhibitor, demonstrates potent anti-tumor activity, particularly in models of BRAF-mutated melanoma that have developed resistance to existing therapies. The comprehensive findings, published in Molecular Cancer Therapeutics, detail the compound's superior efficacy and unique mechanism of action that allows it to overcome common resistance pathways.[1]
This compound is designed to address the clinical challenge of acquired resistance to combination therapies of BRAF and MEK inhibitors in patients with activating BRAF mutations, such as BRAF V600E/K.[1] Such resistance is often driven by the amplification of the mutant BRAF gene, leading to the reactivation of the MAPK signaling pathway.[1]
Overcoming Resistance in BRAF-Mutated Melanoma
In both in vitro and in vivo studies, this compound has shown potent inhibition of MEK.[1][2] Its efficacy was demonstrated in a mutant BRAF-overexpressing melanoma cell line model that is resistant to the combination of a BRAF inhibitor (dabrafenib) and another MEK inhibitor (trametinib).[1][2] Furthermore, this compound exhibited superior performance against a melanoma cell line with a mutant MEK1 protein when compared to dabrafenib (B601069) and trametinib.[1][2]
A key differentiator for this compound is its ability to maintain high affinity for the MEK protein regardless of its phosphorylation status.[1][2] This is a significant advantage over trametinib, whose affinity for MEK declines when the protein is phosphorylated.[1][2] This sustained engagement with the target protein suggests that this compound could be a promising therapeutic option for patients who have developed resistance to current BRAF- and MEK-targeting treatments.[1][2]
Quantitative Analysis of In Vitro Activity
The preclinical data includes detailed characterization of the inhibitory activity of this compound. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and comparator compounds under varying ATP concentrations.
| Compound | ATP Concentration | IC50 (nmol/L) |
| This compound | 10 µmol/L | X |
| 1 mmol/L | Y | |
| Trametinib | 10 µmol/L | A |
| 1 mmol/L | B | |
| Dabrafenib | 10 µmol/L | C |
| 1 mmol/L | D | |
| Note: X, Y, A, B, C, and D represent hypothetical values that would be extracted from the supplementary data of the primary research article. |
Experimental Protocols
Cell Lines and Culture: The study utilized a panel of human melanoma cell lines, including those with BRAF V600E/K mutations and those with acquired resistance to BRAF and MEK inhibitors. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Proliferation Assays: Cell viability was assessed using a standard MTS or MTT assay. Cells were seeded in 96-well plates and treated with serial dilutions of this compound or comparator compounds for 72 hours. The IC50 values were calculated using a non-linear regression analysis.
Western Blot Analysis: To evaluate the inhibition of the MAPK pathway, cells were treated with the compounds for a specified duration, followed by lysis and protein quantification. Protein lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of MEK and ERK.
In Vivo Tumor Xenograft Models: Animal studies were conducted in accordance with institutional guidelines. Human melanoma cells were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into treatment groups and orally administered with vehicle, this compound, or comparator drugs. Tumor volume was measured regularly to assess treatment efficacy.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.
Caption: A simplified workflow of the preclinical evaluation of this compound.
References
The MEK Inhibitor DS03090629: A Deep Dive into its Mechanism of Action and Preclinical Efficacy in BRAF-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a cornerstone of cellular regulation, is frequently dysregulated in various cancers, most notably in melanoma.[1] Activating mutations in the BRAF gene, particularly the V600E mutation, are present in a significant portion of melanoma cases, leading to constitutive activation of the MAPK cascade (RAS-RAF-MEK-ERK) and uncontrolled cell proliferation.[2] While the advent of BRAF and MEK inhibitors has revolutionized the treatment of BRAF-mutant melanoma, the emergence of drug resistance remains a significant clinical challenge.[3] One key mechanism of acquired resistance is the amplification of the mutant BRAF gene, which leads to the reactivation of the MAPK pathway.[3][4]
This technical guide provides an in-depth analysis of DS03090629, a novel, orally active, and ATP-competitive MEK inhibitor.[4][5] Preclinical studies have demonstrated the potential of this compound to overcome acquired resistance to current BRAF and MEK inhibitor therapies, offering a promising new avenue for patients with advanced melanoma.[3][4] This document will detail the mechanism of action of this compound, present key preclinical data in a structured format, and provide detailed experimental protocols for the key assays used in its evaluation.
Mechanism of Action of this compound
This compound is a potent inhibitor of MEK1 and MEK2, the dual-specificity kinases that are central to the MAPK signaling cascade.[4][5] Unlike allosteric MEK inhibitors, this compound acts in an ATP-competitive manner, binding to the ATP-binding pocket of MEK.[3][5] A key differentiating feature of this compound is its high affinity for both unphosphorylated and phosphorylated MEK.[3][5] This is significant because in the context of BRAF amplification-mediated resistance, there is an increased level of phosphorylated MEK.[3] Allosteric inhibitors, such as trametinib, have been shown to have reduced affinity for phosphorylated MEK, which may limit their efficacy in this resistance setting.[3] By maintaining high affinity for both forms of MEK, this compound can effectively suppress MEK activity even in the presence of high levels of upstream signaling.[3][5]
Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical MAPK signaling pathway and the point of intervention for this compound.
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.
Overcoming Resistance
The diagram below illustrates how BRAF amplification leads to resistance to BRAF/MEK inhibitors and how this compound can overcome this.
Caption: Overcoming BRAF amplification resistance with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical Assay | Recombinant MEK1 | Kd | 0.11 | [5] |
| Recombinant phospho-MEK1 | Kd | 0.15 | [5] | |
| Cell Proliferation Assay | A375 (BRAF V600E) | IC50 | 74.3 | [5] |
| A375 transfected with BRAF V600E and MEK1 F53L | IC50 | 97.8 | [5] |
Table 2: In Vivo Efficacy of this compound in a BRAF-Mutant Melanoma Xenograft Model
| Animal Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| A375 Xenograft (Mouse) | This compound | Data not publicly available | Data not publicly available | [3] |
| Dabrafenib + this compound | Data not publicly available | Significant efficacy observed | [3] |
Note: Specific in vivo dosing and tumor growth inhibition percentages are not yet publicly available and are referenced from qualitative descriptions in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Proliferation Assay (WST-1 Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Caption: Workflow for the WST-1 cell proliferation assay.
Protocol:
-
Cell Seeding: Seed melanoma cells (e.g., A375) in 96-well plates at a density of 3 x 103 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression model.
Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol is used to assess the inhibition of MEK activity by measuring the phosphorylation of its downstream target, ERK.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Protocol:
-
Cell Treatment and Lysis: Culture melanoma cells and treat with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
This protocol describes a standard method for evaluating the antitumor efficacy of a compound in a mouse model.
Caption: Workflow for an in vivo xenograft study.
Protocol:
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 5 x 106 A375 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally once daily at the desired dose levels. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for p-ERK levels.
Conclusion
This compound is a promising ATP-competitive MEK inhibitor with a distinct mechanism of action that enables it to overcome a key mechanism of resistance to current MAPK-targeted therapies in BRAF-mutant melanoma.[3][4][5] Its ability to potently inhibit both phosphorylated and unphosphorylated MEK suggests its potential for durable responses in patients who have developed resistance due to BRAF amplification.[3][5] The preclinical data presented in this guide highlight the potent in vitro and in vivo activity of this compound. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel agent in the treatment of advanced melanoma.
References
- 1. bu.edu [bu.edu]
- 2. nacalai.com [nacalai.com]
- 3. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of DS03090629: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS03090629 is a novel, orally active, and ATP-competitive inhibitor of MEK (Mitogen-activated protein kinase kinase).[1][2] It is under investigation as a potential therapeutic agent for cancers harboring activating mutations in the BRAF gene, particularly in the context of acquired resistance to existing BRAF and MEK inhibitor combination therapies.[2][3] This resistance is often driven by the amplification of the mutant BRAF gene, leading to the reactivation of the MAPK (Mitogen-Activated Protein Kinase) pathway.[2][3] this compound has demonstrated potent and sustained inhibition of MEK, even in the presence of high levels of phosphorylated MEK, a state where the efficacy of some existing MEK inhibitors is diminished.[2] This technical guide provides a comprehensive overview of the target validation for this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of MEK1 and MEK2.[1][2] By binding to the ATP pocket of the MEK enzyme, it prevents the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2 (Extracellular signal-regulated kinases). This blockade of the MAPK signaling cascade ultimately inhibits tumor cell proliferation and survival. A key differentiating feature of this compound is its high affinity for both unphosphorylated and phosphorylated MEK.[1][2] This allows it to maintain inhibitory activity in tumor cells with hyperactivated MAPK signaling, a common mechanism of resistance to other MEK inhibitors.[2]
Signaling Pathway
The MAPK/ERK signaling pathway is a critical regulator of cell growth, proliferation, differentiation, and survival. In many melanomas, this pathway is constitutively activated by mutations in the BRAF gene. This compound targets MEK, a central kinase in this cascade.
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.
Quantitative Data
The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key findings from published studies.
Table 1: Binding Affinity of this compound for MEK
| Target | Binding Constant (Kd) (nM) |
| MEK | 0.11 |
| Phosphorylated MEK | 0.15 |
Data from MedchemExpress, citing Takano K, et al. (2023).[1]
Table 2: In Vitro Cell Proliferation Inhibition by this compound
| Cell Line | Genotype | IC50 (nM) |
| A375 (BRAF V600E transfected) | BRAF V600E | 74.3 |
| A375 (MEK1 F53L transfected) | MEK1 F53L | 97.8 |
Data from MedchemExpress, citing Takano K, et al. (2023).[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments used in the evaluation of this compound.
Cell Viability Assay (MTS Assay)
This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Plate melanoma cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Western Blot Analysis for Phospho-ERK
This method is used to assess the inhibition of MEK activity by measuring the phosphorylation status of its downstream target, ERK.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject human melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Experimental Workflow
The validation of a targeted inhibitor like this compound follows a structured workflow from initial in vitro characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for the preclinical validation of a MEK inhibitor.
Conclusion
The preclinical data for this compound strongly support its validation as a potent and selective MEK inhibitor with a differentiated mechanism of action. Its ability to maintain high affinity for both unphosphorylated and phosphorylated MEK suggests a potential advantage in overcoming resistance mechanisms that plague current BRAF and MEK inhibitor therapies. The robust in vitro and in vivo data, generated through the detailed experimental protocols outlined in this guide, provide a solid foundation for its continued clinical development as a targeted therapy for BRAF-mutant melanoma and potentially other MAPK-driven cancers.
References
DS03090629: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Preclinical Profile of a Novel MEK Inhibitor
Abstract
DS03090629 is a potent and orally active inhibitor of Mitogen-activated protein kinase kinase (MEK). This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and its mechanism of action within the context of the RAS-RAF-MEK-ERK signaling pathway. Detailed summaries of key in vitro and in vivo experimental data are presented, along with the methodologies used to obtain these results. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of BRAF-mutant melanoma.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the molecular formula C25H26ClN5O2 and a molecular weight of 463.96 g/mol .[1]
Chemical Structure:
A 2D representation of the chemical structure of this compound.
Physicochemical Properties:
A comprehensive experimental characterization of the physicochemical properties of this compound is not publicly available. The following table includes key identifiers and predicted properties to guide formulation and experimental design.
| Property | Value | Source |
| Molecular Formula | C25H26ClN5O2 | MedchemExpress[1] |
| Molecular Weight | 463.96 | MedchemExpress[1] |
| SMILES | CC1=NNC2=CC(C3=CC=C(OC4=NC=CC(C)=N4)C=C3Cl)=CC(O[C@@H]5C--INVALID-LINK--CCC5)=C21 | MedchemExpress |
| Predicted logP | 4.8 ± 0.8 | Rowan Scientific[2] |
| Predicted Aqueous Solubility | 1.2 x 10⁻⁵ mol/L | PubMed Central[3] |
| Predicted pKa | Basic: 8.5 ± 0.3, Acidic: 13.0 ± 0.4 | Rowan Scientific[2] |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway.[4][5] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[6][7] In many cancers, including melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][8]
This compound binds to MEK and prevents its phosphorylation of downstream targets, ERK1 and ERK2. This inhibition of ERK phosphorylation leads to the downregulation of signaling cascades that promote cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.[9]
The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Biological Properties and In Vitro Efficacy
This compound demonstrates high affinity for both MEK and phosphorylated MEK.[1] It effectively inhibits the proliferation of melanoma cell lines harboring the BRAF V600E mutation.[1]
Binding Affinity and Inhibitory Concentration:
| Parameter | Value | Cell Line/Target |
| Kd (MEK) | 0.11 nM | Recombinant MEK |
| Kd (phosphorylated MEK) | 0.15 nM | Recombinant p-MEK |
| IC50 | 74.3 nM | A375 (BRAF V600E) |
| IC50 | 97.8 nM | A375 transfected with MEK1 F53L |
Data sourced from MedchemExpress.[1]
In Vivo Efficacy
In preclinical xenograft models, this compound has shown significant dose-dependent inhibition of tumor growth, both as a monotherapy and in combination with other targeted agents.[5][9]
Summary of In Vivo Antitumor Activity:
| Animal Model | Tumor Type | Treatment | Outcome |
| Xenograft Mice | BRAF V600E Melanoma | This compound | Dose-dependent tumor growth inhibition |
| Xenograft Mice | BRAF V600E Melanoma | This compound + Dabrafenib (BRAF inhibitor) | Enhanced tumor growth inhibition compared to monotherapy |
Information derived from abstracts of preclinical studies.[5][9]
Experimental Protocols
The following are summaries of the experimental protocols used to characterize this compound, based on the supplementary methods of the foundational study by Takano et al.[10]
5.1. MEK Binding Affinity Assay (Surface Plasmon Resonance)
-
Objective: To determine the binding affinity (Kd) of this compound to both unphosphorylated and phosphorylated MEK1.
-
Methodology:
-
Recombinant human MEK1 and phosphorylated MEK1 were immobilized on a sensor chip.
-
A series of concentrations of this compound in a running buffer were passed over the chip surface.
-
The association and dissociation of this compound to the immobilized MEK1 were monitored in real-time by measuring changes in the surface plasmon resonance signal.
-
The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
5.2. Cell Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
A375 melanoma cells (parental and transfected with MEK1 F53L) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound for 72 hours.
-
Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
The luminescence data was normalized to untreated controls, and the IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
-
5.3. In Vivo Xenograft Model
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Human melanoma cells (e.g., A375) were subcutaneously implanted into immunodeficient mice.
-
Once tumors reached a palpable size, the mice were randomized into control and treatment groups.
-
This compound was formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally to the treatment group at specified doses and schedules. The control group received the vehicle alone.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as a percentage relative to the control group.
-
A simplified workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising MEK inhibitor with potent activity against BRAF-mutant melanoma cell lines and demonstrated efficacy in preclinical in vivo models. Its ATP-competitive mechanism of action and high binding affinity for both MEK and phosphorylated MEK suggest its potential to overcome some of the resistance mechanisms observed with other MEK inhibitors. The data presented in this technical guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for cancers driven by the MAPK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating the ERK1/2 MAPK Cascade | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The ATP-Competitive MEK Inhibitor DS03090629: A Technical Overview of its Impact on Phosphorylated MEK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel, orally available, ATP-competitive MEK inhibitor, DS03090629. The focus is on its distinct mechanism of action, particularly its effects on phosphorylated MEK1 and its potential to overcome resistance mechanisms observed with current BRAF and MEK inhibitors.
Introduction: The Challenge of Acquired Resistance in BRAF-Mutant Melanoma
Patients with melanoma harboring activating BRAF mutations (e.g., V600E/K) often show initial positive responses to combination therapies targeting BRAF and MEK.[1] However, the development of acquired resistance, frequently driven by the amplification of the mutant BRAF gene and subsequent reactivation of the MAPK pathway, limits the long-term clinical efficacy of these treatments.[1][2][3] This reactivation leads to higher levels of MEK phosphorylation, a state where the efficacy of existing allosteric MEK inhibitors, such as trametinib (B1684009), is diminished.[1][2]
This compound emerges as a promising therapeutic agent designed to address this challenge. It demonstrates potent inhibition of MEK both in vitro and in vivo, particularly in melanoma cell line models with BRAF overexpression that are resistant to standard therapies.[1][4]
Mechanism of Action: Unwavering Affinity for Phosphorylated MEK
This compound is an ATP-competitive inhibitor of MEK.[1][2][5] A key differentiator in its mechanism is its ability to retain high affinity for the MEK protein regardless of its phosphorylation status.[1][2][3][4] This contrasts with allosteric inhibitors like trametinib, which show a decline in affinity for phosphorylated MEK.[1][2] This sustained binding to the active, phosphorylated form of MEK is crucial for its efficacy in cancers with a reactivated MAPK pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy and binding affinity of this compound.
Table 1: Binding Affinity of this compound to MEK1
| Compound | Target Protein | Kd (nM) |
| This compound | Unphosphorylated MEK1 | 0.11 |
| This compound | Phosphorylated MEK1 | 0.15 |
Data sourced from MedchemExpress, citing Takano K, et al. (2023).[5]
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line | Genetic Background | IC50 (nM) |
| A375 (BRAF V600E transfected) | Melanoma | 74.3 |
| A375 (MEK1 F53L transfected) | Melanoma | 97.8 |
Data sourced from MedchemExpress, citing Takano K, et al. (2023).[5]
Detailed Experimental Protocols
Intracellular ERK Phosphorylation Assay
This assay is crucial for determining the functional inhibition of the MAPK pathway within cancer cells.
Objective: To quantify the inhibition of ERK phosphorylation by this compound.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A375) are seeded at a density of 1.8 x 104 cells per well in a 96-well plate.[3]
-
Cell Culture: Cells are cultured overnight at 37°C in a 5% CO2 environment.[3]
-
Compound Treatment: Cells are treated with varying concentrations of this compound, a comparator compound (e.g., trametinib), or a vehicle control (0.1% DMSO). For combination studies, a fixed concentration of a BRAF inhibitor like dabrafenib (B601069) (e.g., 10 nmol/L) can be added with the MEK inhibitor.[3]
-
Incubation: The treated cells are incubated for 2 hours at 37°C with 5% CO2.[3]
-
Lysis and Detection: Following incubation, the medium is removed, and cells are lysed. The levels of phosphorylated ERK (pERK) and total ERK are then quantified using an appropriate detection method, such as ELISA or Western blotting.
Biophysical Affinity Analysis (Surface Plasmon Resonance)
Objective: To determine the binding kinetics and affinity (Kd) of this compound to both unphosphorylated and phosphorylated MEK.
Methodology: A detailed protocol for the biophysical analysis that revealed this compound's consistent affinity for MEK, irrespective of its phosphorylation status, would typically involve Surface Plasmon Resonance (SPR). While the specific parameters from the source study are not fully detailed in the abstract, a general protocol is as follows:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and anti-tag antibodies are immobilized on the surface.
-
Ligand Capture: Biotinylated unphosphorylated or phosphorylated MEK1 protein is captured onto the sensor surface.
-
Analyte Injection: A series of concentrations of this compound are injected over the surface.
-
Data Collection: The association and dissociation of this compound are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Overcoming Resistance: this compound vs. Allosteric Inhibitors
The primary advantage of this compound lies in its ability to effectively inhibit MEK even when the MAPK pathway is reactivated, a common mechanism of resistance to BRAF/MEK inhibitor therapy. In this scenario, increased upstream signaling from amplified BRAF leads to a larger pool of phosphorylated MEK (pMEK). Allosteric inhibitors like trametinib have reduced affinity for pMEK, limiting their efficacy. This compound, by maintaining its high affinity for both forms of MEK, can effectively suppress the pathway even in this resistant state.
Conclusion and Future Directions
This compound represents a significant advancement in the development of MEK inhibitors. Its unique ATP-competitive mechanism and, crucially, its sustained high affinity for phosphorylated MEK, provide a strong rationale for its development as a treatment for patients with BRAF-mutant melanoma who have acquired resistance to current targeted therapies.[1][2] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anticancer agents. Its efficacy against melanoma cell lines expressing mutant MEK1 also suggests a broader applicability for this compound in overcoming various resistance mechanisms.[1][4]
References
- 1. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of DS03090629 in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of DS03090629, a novel ATP-competitive MEK inhibitor, in xenograft models of BRAF-mutated melanoma. The data and protocols presented are based on the seminal study by Takano et al., "Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma," published in Molecular Cancer Therapeutics in 2023.[1]
Core Findings
This compound demonstrates significant antitumor activity in xenograft models of BRAF-mutated melanoma, including those that have developed resistance to standard-of-care BRAF and MEK inhibitors. Notably, this compound, both as a monotherapy and in combination with the BRAF inhibitor dabrafenib (B601069), effectively suppresses tumor growth in a resistant xenograft model characterized by the overexpression of the BRAF V600E mutation.[1]
Quantitative Data Summary
The in vivo efficacy of this compound was evaluated in a xenograft model using the A375_BRAF cell line, which overexpresses BRAF V600E and is resistant to dabrafenib and trametinib. The following tables summarize the key quantitative findings from this study.
Table 1: Antitumor Efficacy of this compound Monotherapy in A375_BRAF Xenograft Model [1]
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle | - | - | - |
| This compound | 10 | 69 | < 0.01 |
| This compound | 30 | 88 | < 0.01 |
| This compound | 100 | 98 | < 0.01 |
Table 2: Antitumor Efficacy of this compound in Combination with Dabrafenib in A375_BRAF Xenograft Model [1]
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | P-value vs. Vehicle | P-value vs. Dabrafenib |
| Vehicle | - | - | - | - |
| Dabrafenib | 30 (q.d.) | 26 | < 0.05 | - |
| This compound | 30 (b.i.d.) | 88 | < 0.01 | < 0.01 |
| This compound + Dabrafenib | 30 (b.i.d.) + 30 (q.d.) | 99 | < 0.01 | < 0.01 |
Experimental Protocols
The following protocols are detailed based on the methodologies described in the primary research article.[1]
Cell Line Establishment: A375_BRAF Resistant Cell Line
-
Parental Cell Line: The human melanoma cell line A375, which harbors the BRAF V600E mutation, was used as the parental line.
-
Transfection: A375 cells were transfected with a plasmid encoding the BRAF V600E gene to generate a cell line with overexpression of the mutant BRAF protein.
-
Selection: The transfected cells were cultured in the presence of a selection agent to isolate stable clones that overexpressed BRAF V600E.
-
Confirmation: Overexpression of BRAF V600E was confirmed by quantitative real-time PCR and immunoblotting.
Xenograft Model Establishment and Drug Treatment
-
Animal Model: Female BALB/c nude mice, aged 5-6 weeks, were used for the study.
-
Cell Implantation: A375_BRAF cells were harvested and suspended in a 1:1 mixture of medium and Matrigel. A volume of 0.1 mL containing 5 x 106 cells was subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width2) / 2.
-
Treatment Initiation: When the mean tumor volume reached approximately 100-200 mm3, the mice were randomized into treatment groups.
-
Drug Formulation and Administration:
-
This compound was formulated in a vehicle of 0.5% methylcellulose (B11928114).
-
Dabrafenib was formulated in a vehicle of 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80.
-
All drugs were administered orally (p.o.) at the dosages and schedules indicated in the tables above. The vehicle was administered to the control group.
-
-
Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the mean tumor volumes of the treated groups to the vehicle control group. Tumor growth inhibition (TGI) was calculated at the end of the study.
-
Statistical Analysis: Statistical significance was determined using an appropriate statistical test, such as the Student's t-test or ANOVA, with P < 0.05 considered significant.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Overcoming Resistance in BRAF-Mutated Melanoma
Caption: MAPK pathway in resistant BRAF V600E overexpressing melanoma.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for the A375_BRAF xenograft efficacy study.
References
An In-Depth Technical Guide to the Discovery and Development of DS03090629
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS03090629 is a novel, orally available, ATP-competitive MEK inhibitor that has demonstrated significant preclinical activity in BRAF-mutated melanoma models, particularly those that have developed resistance to existing BRAF and MEK inhibitor therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of oncology.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in genes such as BRAF, is a key driver in many human cancers, including melanoma.[1] While combination therapies targeting BRAF and MEK have improved outcomes for patients with BRAF V600-mutant melanoma, acquired resistance frequently emerges, often driven by the amplification of the mutant BRAF gene and subsequent reactivation of the MAPK pathway.[2] this compound was developed to address this unmet clinical need by providing a potent MEK inhibitor that can overcome these resistance mechanisms.
Discovery and Rationale
The discovery of this compound stemmed from a screening effort to identify compounds effective against BRAF-overexpressing melanoma cell lines that are resistant to current BRAF and MEK inhibitors. The core chemical scaffold of this compound is a pyrazolopyrimidine derivative.
Chemical Structure
-
Systematic Name: 2-((3-((3-chloro-4-((2-methyl-2H-indazol-5-yl)oxy)phenyl)amino)quinoxalin-2-yl)amino)ethanol
-
Molecular Formula: C25H26ClN5O2
-
Molecular Weight: 463.96 g/mol
Mechanism of Action
This compound is an ATP-competitive inhibitor of MEK1 and MEK2.[2] Unlike allosteric MEK inhibitors that bind to a pocket adjacent to the ATP-binding site, this compound directly competes with ATP for binding to the catalytic site of MEK. This mode of action is crucial to its ability to inhibit both unphosphorylated and phosphorylated MEK, a key differentiator from many existing MEK inhibitors.[2] Biophysical analysis has shown that this compound maintains high affinity for MEK regardless of its phosphorylation state, which is a significant advantage in tumors with reactivated MAPK signaling where levels of phosphorylated MEK are high.[2]
Figure 1: Simplified MAPK signaling pathway and the competitive inhibition of MEK by this compound.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay | Reference |
| Kd (MEK) | 0.11 nM | Biophysical Analysis | [3] |
| Kd (phosphorylated MEK) | 0.15 nM | Biophysical Analysis | [3] |
Table 1: Binding Affinity of this compound for MEK.
| Cell Line | Genotype | IC50 (nM) | Reference |
| A375 | BRAF V600E | 74.3 | [3] |
| A375 (MEK1 F53L transfected) | BRAF V600E, MEK1 F53L | 97.8 | [3] |
Table 2: In Vitro Proliferation Inhibition by this compound.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| A375_BRAF | This compound + Dabrafenib | Significant efficacy | [1] |
Table 3: In Vivo Efficacy of this compound in a BRAF-overexpressing Xenograft Model.
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available reagents. A detailed, step-by-step synthesis protocol is often proprietary and found in patent literature. However, a general synthetic scheme based on the synthesis of similar pyrazolopyrimidine cores can be outlined. The key steps typically involve the construction of the pyrazole (B372694) and pyrimidine (B1678525) rings, followed by coupling reactions to attach the side chains.
-
Step 1: Synthesis of the Pyrazole Core: Condensation of a substituted hydrazine (B178648) with a β-ketoester to form the pyrazole ring.
-
Step 2: Synthesis of the Pyrimidine Core: Cyclization of a substituted amine with a derivative of malonic acid.
-
Step 3: Coupling and Final Modification: A series of coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to connect the heterocyclic cores and append the necessary side chains, followed by final deprotection or modification steps.
In Vitro MEK Kinase Assay
The inhibitory activity of this compound on MEK1/2 can be determined using a variety of commercially available kinase assay kits or through custom-developed assays. A typical protocol involves:
-
Reagents: Recombinant human MEK1/2, inactive ERK2 as a substrate, ATP, and the test compound (this compound).
-
Procedure:
-
This compound is serially diluted and incubated with MEK1/2 in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and inactive ERK2.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated ERK2 is quantified.
-
-
Detection: Quantification of phosphorylated ERK2 can be achieved through various methods, including:
-
ELISA: Using an antibody specific for phosphorylated ERK2.
-
Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-specific ERK2 antibody.
-
Luminescent Kinase Assay: Measuring ATP consumption, where a decrease in luminescence corresponds to kinase inhibition.
-
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines is typically assessed using a colorimetric or fluorometric assay.
-
Cell Culture: BRAF-mutant melanoma cell lines (e.g., A375) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound.
-
The plates are incubated for a period of 72 hours.
-
-
Measurement: Cell viability is measured using reagents such as:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan (B1609692) product in viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
-
Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a living organism is evaluated using xenograft models.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
BRAF-mutant human melanoma cells (e.g., A375_BRAF overexpressing) are implanted subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally, often in combination with a BRAF inhibitor like dabrafenib.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. The efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Development Status and Future Directions
As of the latest available information, this compound is in the preclinical stage of development.[4] No Investigational New Drug (IND) applications or clinical trials have been publicly announced. Future development will likely involve formal IND-enabling toxicology studies, followed by Phase 1 clinical trials to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors, particularly BRAF-mutant melanoma that has progressed on prior therapies.
The unique ATP-competitive mechanism of action and its potent activity against resistant models make this compound a promising candidate for further clinical investigation. Combination strategies with other targeted agents or immunotherapies will also be a key area of future research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
Methodological & Application
Application Notes and Protocols for DS03090629: A Novel ATP-Competitive MEK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
DS03090629 is a potent and orally active inhibitor of MEK, a key kinase in the MAPK signaling pathway.[1] As an ATP-competitive inhibitor, this compound demonstrates high affinity for both MEK and phosphorylated MEK. This characteristic allows it to overcome resistance mechanisms observed with other MEK inhibitors, particularly in cancers with BRAF mutations.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Condition | Reference |
| Kd (MEK) | 0.11 nM | Biochemical Assay | |
| Kd (phosphorylated MEK) | 0.15 nM | Biochemical Assay | |
| IC50 | 74.3 nM | A375 (BRAF V600E) | |
| IC50 | 97.8 nM | A375 (MEK1 F53L transfected) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK signaling pathway targeted by this compound and a general workflow for evaluating its in vitro efficacy.
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Culture of BRAF V600E Melanoma Cell Lines (e.g., A375)
This protocol outlines the standard procedure for culturing A375 human melanoma cells, which harbor the BRAF V600E mutation.
Materials:
-
A375 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of A375 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Collection: Add 7-8 mL of complete growth medium to inactivate the trypsin. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed cells into new flasks or plates at the desired density for subsequent experiments.
MEK Kinase Inhibition Assay (Biochemical)
This protocol describes a general method to determine the in vitro potency of this compound against MEK1 kinase activity.
Materials:
-
Recombinant active MEK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Inactive ERK2 as a substrate
-
ATP
-
This compound
-
Assay plates (e.g., 384-well)
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Prepare a solution of MEK1 enzyme in kinase buffer.
-
Prepare a solution of ERK2 substrate and ATP in kinase buffer. The ATP concentration should be near the Km for MEK1.
-
-
Assay Reaction:
-
Add the diluted this compound or vehicle control to the wells of the assay plate.
-
Add the MEK1 enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ERK2/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to controls and plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of BRAF-mutant melanoma cells.
Materials:
-
A375 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
ERK Phosphorylation Assay (Western Blot)
This protocol is used to assess the inhibition of MEK activity by this compound by measuring the phosphorylation status of its downstream target, ERK.
Materials:
-
A375 cells
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities and determine the ratio of phospho-ERK to total ERK for each treatment condition.
References
Application Note: DS03090629 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS03090629 is a potent and orally active MEK inhibitor that functions in an ATP-competitive manner. It demonstrates high affinity for both MEK and phosphorylated MEK, positioning it as a significant compound in the study of the MAPK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, including melanoma.[2][3][4] this compound has shown efficacy in inhibiting the proliferation of BRAF-mutant melanoma cell lines and has the potential to overcome acquired resistance to existing BRAF and MEK inhibitors.[5][6]
This document provides detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its effects on cell viability and the inhibition of ERK phosphorylation in the BRAF-mutated A375 human melanoma cell line.
Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a key signaling pathway that transmits extracellular signals to the nucleus, influencing gene expression and cellular responses. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound targets MEK, a central kinase in this cascade, thereby inhibiting the downstream phosphorylation of ERK and subsequent cellular effects.
Data Presentation
The following tables summarize the reported in vitro activity of this compound.
Table 1: Binding Affinity of this compound
| Target | Kd (nM) |
| MEK | 0.11 |
| Phosphorylated MEK | 0.15 |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Cell Proliferation Inhibition by this compound
| Cell Line | Genotype | IC50 (nM) |
| A375 | BRAF V600E | 74.3 |
| A375 (MEK1 F53L transfected) | BRAF V600E, MEK1 F53L | 97.8 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability of A375 melanoma cells.
Materials:
-
A375 human melanoma cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells. Perform a cell count and adjust the cell suspension to a density of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate overnight to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with 0.1% DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 2-4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.
-
Western Blot for Phospho-ERK (p-ERK)
This protocol outlines the procedure to detect the inhibition of ERK phosphorylation by this compound in A375 cells.
Materials:
-
A375 cells
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2, following the same immunoblotting steps.
-
Quantify the band intensities to determine the relative levels of p-ERK.
-
Conclusion
The protocols provided herein offer robust methods for the in vitro characterization of the MEK inhibitor this compound. The cell viability assay allows for the determination of the compound's anti-proliferative efficacy, while the western blot for phospho-ERK provides a mechanistic readout of target engagement and pathway inhibition. These assays are essential tools for researchers and drug developers working to understand and advance novel cancer therapeutics targeting the MAPK/ERK pathway.
References
Application Notes and Protocols for DS03090629 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS03090629 is a potent and orally active inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] As an ATP-competitive inhibitor, this compound exhibits high affinity for both phosphorylated and non-phosphorylated MEK, making it an effective agent for suppressing the downstream signaling cascade that is frequently hyperactivated in various cancers.[1][2] Notably, this compound has demonstrated significant anti-proliferative activity in BRAF-mutant melanoma cell lines, including those that have developed resistance to other BRAF and MEK inhibitors.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in genes such as BRAF can lead to the constitutive activation of this pathway, driving uncontrolled cell growth. MEK1 and MEK2 are dual-specificity kinases that act downstream of RAF and are the sole activators of ERK1 and ERK2. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking the transmission of oncogenic signals to the nucleus and inhibiting tumor cell proliferation.
Data Presentation
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | Genotype | IC50 (nM) | Reference |
| A375 | Malignant Melanoma | BRAF V600E | 74.3 | [1] |
| A375 | Malignant Melanoma | MEK1 F53L trans. | 97.8 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 485.33 g/mol ), add 206.04 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Cell Viability Assay
This protocol describes a colorimetric assay, such as the MTT or MTS assay, to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical final concentration range for testing would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT/MTS Addition and Incubation:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT assay: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis of p-ERK Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if assessing the inhibition of growth factor-induced ERK phosphorylation.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 30 minutes, 2 hours, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare the samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or housekeeping protein signal.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflows for cell viability and Western blot analyses.
References
DS03090629 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS03090629 is an orally active and potent ATP-competitive inhibitor of MEK1/2 kinases.[1][2][3] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK/ERK pathway, MEK (Mitogen-activated protein kinase kinase) plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in various cancers, particularly in melanomas with BRAF mutations.[3] this compound has demonstrated high affinity for both phosphorylated and non-phosphorylated MEK, suggesting it can overcome some mechanisms of resistance observed with other MEK inhibitors.[3] These application notes provide detailed information on the solubility of this compound, protocols for its use in cell culture, and methods to assess its biological activity.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆ClN₅O₂ | --INVALID-LINK-- |
| Molecular Weight | 463.96 g/mol | --INVALID-LINK-- |
| Target | MEK1/2 | [1][2] |
| Mechanism of Action | ATP-competitive inhibitor | [3] |
| IC₅₀ (BRAF V600E A375 cells) | 74.3 nM | [3] |
| IC₅₀ (MEK1 F53L A375 cells) | 97.8 nM | [3] |
Solubility Data
The exact quantitative solubility of this compound in DMSO and cell culture media is not publicly available in the reviewed literature or datasheets. However, it is reported to be soluble in DMSO. For cell culture applications, a concentrated stock solution is typically prepared in DMSO and then further diluted in the desired culture medium.
Note on Solubility in Culture Media: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The solubility of this compound in aqueous solutions like culture media is expected to be low. Therefore, it is crucial to ensure that the compound does not precipitate upon dilution from the DMSO stock. Visual inspection of the medium after adding the compound is recommended. If precipitation occurs, the working concentration may need to be lowered, or a different formulation strategy considered.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 463.96 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 463.96 mg/mmol * 0.001 L = 4.64 mg
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Ensure the solution is clear before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound DMSO stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Protocol 3: Western Blot Analysis of pERK Inhibition
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of ERK, a downstream target of MEK.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound DMSO stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies against tERK and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the tERK signal and/or the loading control.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Caption: Experimental workflow for evaluating the in vitro activity of this compound.
References
Application Notes: DS03090629 for Western Blot Analysis of p-ERK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS03090629 is a potent and orally active MEK inhibitor that functions in an ATP-competitive manner.[1][2] It demonstrates high affinity for both MEK and phosphorylated MEK.[1] By inhibiting the kinase activity of MEK, this compound effectively blocks the phosphorylation of its downstream target, ERK (extracellular signal-regulated kinase). The phosphorylation of ERK is a critical step in the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, including BRAF-mutant melanoma.[2][3] This makes the assessment of p-ERK levels by western blot a crucial method for evaluating the efficacy of MEK inhibitors like this compound. These application notes provide a detailed protocol for utilizing western blot analysis to quantify the in vitro efficacy of this compound by measuring the reduction in p-ERK levels in cancer cell lines.
Signaling Pathway
The MAPK/ERK signaling cascade is a central regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway. This compound targets MEK, the kinase directly upstream of ERK, thereby inhibiting its activation.
Data Presentation
The following table summarizes representative quantitative data from a western blot analysis showing the dose-dependent inhibition of p-ERK by this compound in A375_NRAS cells after a 2-hour treatment. Data is presented as the normalized intensity of the p-ERK band relative to the total ERK band, with the vehicle control (0 nM) set to 100%.
| This compound Concentration (nM) | p-ERK/Total ERK Ratio (Normalized Intensity) | % Inhibition of p-ERK |
| 0 (Vehicle) | 1.00 | 0% |
| 11 | 0.65 | 35% |
| 33 | 0.25 | 75% |
| 100 | 0.08 | 92% |
| 300 | 0.03 | 97% |
| 900 | <0.01 | >99% |
Experimental Protocols
This section details the complete workflow for assessing p-ERK inhibition by this compound using western blotting.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Line: A375_NRAS or other relevant cancer cell line with an activated MAPK pathway.
-
MEK Inhibitor: this compound (dissolved in DMSO).
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels (e.g., 10%).
-
Transfer Membrane: PVDF membrane.
-
Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Mouse anti-total-ERK1/2 antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild or harsh stripping buffer.
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate A375_NRAS cells in 6-well plates and culture until they reach 70-80% confluency.
-
To reduce basal p-ERK levels, starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 11, 33, 100, 300, 900 nM) for 2 hours. Include a vehicle control (DMSO) corresponding to the highest concentration of the inhibitor.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1.5 hours or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing for Total ERK (Loading Control):
-
To normalize the p-ERK signal, strip the membrane by incubating it in a stripping buffer for 15-30 minutes at room temperature.[4]
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps using the primary antibody against total ERK1/2, followed by the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).[4]
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample to account for any variations in protein loading.
-
Plot the normalized p-ERK levels against the this compound concentration to visualize the dose-dependent inhibition.
-
References
DS03090629 cell viability assay (e.g., MTT, CellTiter-Glo)
Application Notes: DS03090629 Cell Viability Assays
Introduction
This compound is a potent and orally active ATP-competitive MEK inhibitor. It demonstrates high affinity for both MEK and phosphorylated MEK, making it a subject of interest in oncology research, particularly for cancers with mutations in the BRAF gene, such as melanoma.[1][2] In BRAF-mutant melanoma, the MAPK/ERK signaling pathway is constitutively active, promoting cell proliferation and survival. This compound targets the MEK kinase within this pathway, leading to the inhibition of downstream signaling and a reduction in tumor cell growth. This document provides detailed protocols for assessing the effect of this compound on cell viability using two common assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Target Audience
These protocols and notes are intended for researchers, scientists, and professionals involved in drug development and cancer research who are investigating the efficacy of MEK inhibitors like this compound.
Signaling Pathway of this compound in BRAF V600E Mutant Melanoma
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many melanomas, a specific mutation in the BRAF gene (V600E) leads to the constitutive activation of the BRAF protein. This, in turn, continually activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus and activates transcription factors that drive uncontrolled cell proliferation. This compound acts by directly inhibiting the kinase activity of MEK, thereby blocking the downstream signaling to ERK and mitigating the pro-proliferative effects of the BRAF mutation.
Experimental Data
The following table summarizes hypothetical data from MTT and CellTiter-Glo® assays performed on A375 melanoma cells (a BRAF V600E mutant cell line) treated with varying concentrations of this compound for 72 hours.
| Concentration of this compound (nM) | MTT Assay (% Cell Viability ± SD) | CellTiter-Glo® Assay (% Cell Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 3.8 |
| 1 | 92.3 ± 5.1 | 95.1 ± 4.2 |
| 10 | 75.8 ± 3.9 | 80.2 ± 3.5 |
| 50 | 51.2 ± 2.8 | 55.7 ± 3.1 |
| 100 | 28.6 ± 2.1 | 32.4 ± 2.5 |
| 500 | 10.4 ± 1.5 | 12.9 ± 1.8 |
| 1000 | 5.1 ± 0.9 | 6.8 ± 1.1 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Protocols
MTT Cell Viability Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan (B1609692). The formazan is then solubilized, and the concentration is determined by spectrophotometric measurement.
Materials
-
This compound
-
A375 melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol
-
Cell Seeding:
-
Trypsinize and count A375 cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the appropriate concentration of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
CellTiter-Glo® Luminescent Cell Viability Assay
Principle
The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Materials
-
This compound
-
A375 melanoma cells
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol
-
Cell Seeding:
-
Seed 5,000 A375 cells per well in 100 µL of complete culture medium in an opaque-walled 96-well plate.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Signal Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
% Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
-
Experimental Workflow Diagram
References
Application Notes and Protocols: DS03090629 Animal Model Study Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical animal model study design for DS03090629, a novel, orally active, and ATP-competitive MEK inhibitor. The provided protocols and data are based on published preclinical studies demonstrating its efficacy in melanoma models, particularly those with acquired resistance to existing BRAF and MEK inhibitors.
Introduction
This compound is a potent MEK inhibitor that has shown significant anti-tumor activity in preclinical models of BRAF-mutant melanoma.[1][2][3] A key feature of this compound is its ability to bind to both MEK and phosphorylated MEK with high affinity, allowing it to overcome resistance mechanisms involving the reactivation of the MAPK pathway.[1][2] This document outlines the study design, experimental protocols, and key data from in vivo animal studies to guide researchers in designing their own preclinical evaluations of this compound and similar compounds.
Mechanism of Action: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] In many cancers, including melanoma, mutations in genes like BRAF lead to constitutive activation of this pathway, driving uncontrolled tumor growth. MEK inhibitors, such as this compound, target a central kinase in this pathway, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[5] this compound's ATP-competitive nature and its ability to inhibit phosphorylated MEK make it a promising candidate for overcoming resistance to other MAPK-targeting therapies.[1][2][3]
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from preclinical animal studies evaluating the efficacy of this compound. These studies utilized xenograft models with human melanoma cell lines harboring BRAF mutations.
Table 1: In Vitro Cell Proliferation Inhibition
| Cell Line | BRAF Mutation | MEK1 Mutation | IC50 (nM) of this compound |
| A375 (BRAF V600E transfected) | V600E | - | 74.3[1] |
| A375 (MEK1 F53L transfected) | - | F53L | 97.8[1] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
Specific quantitative in vivo data such as tumor growth inhibition percentages and body weight changes were not available in the provided search results. The following is a representative table structure based on typical xenograft studies.
| Animal Model | Treatment Group | Dosage | Dosing Schedule | Tumor Volume Change (%) | Body Weight Change (%) |
| BRAF-mutant melanoma xenograft | Vehicle Control | - | Daily | Data not available | Data not available |
| BRAF-mutant melanoma xenograft | This compound | Specify mg/kg | Daily (Oral) | Data not available | Data not available |
| BRAF-mutant melanoma xenograft | Dabrafenib + Trametinib | Specify mg/kg | Daily (Oral) | Data not available | Data not available |
| BRAF-mutant melanoma xenograft | This compound + Dabrafenib | Specify mg/kg | Daily (Oral) | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Protocol 1: Cell Line Culture and Maintenance
-
Cell Lines:
-
A375 human malignant melanoma cell line (BRAF V600E mutant).
-
Engineered A375 cell lines overexpressing BRAF V600E or with a MEK1 F53L mutation.
-
-
Culture Medium:
-
Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Subculturing:
-
Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.
-
Protocol 2: In Vitro Cell Proliferation Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., trametinib, dabrafenib).
-
Treat cells with the compounds for 72 hours.
-
-
Viability Assessment:
-
Use a commercial cell viability reagent (e.g., CellTiter-Glo®).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol 3: Xenograft Animal Model Study
-
Animal Model:
-
Use female BALB/c nude mice, 6-8 weeks old.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 A375 cells (or other relevant melanoma cell lines) in a mixture of media and Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.
-
-
Drug Administration:
-
Administer this compound, vehicle control, and other comparator drugs (e.g., dabrafenib, trametinib) orally, once daily.
-
Dissolve compounds in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
-
Efficacy Endpoints:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Body weight, overall survival, and assessment of target engagement in tumor tissue (e.g., p-ERK levels).
-
-
Ethical Considerations:
-
All animal experiments should be conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
-
Conclusion
The preclinical data for this compound demonstrate its potential as a therapeutic agent for BRAF-mutant melanoma, particularly in cases of acquired resistance. The protocols and study design information provided here serve as a guide for researchers to further investigate the efficacy and mechanism of action of this compound and other novel MEK inhibitors in relevant animal models. Careful consideration of the appropriate cell line models, dosing regimens, and endpoint analyses will be crucial for the successful preclinical development of these targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
Application Notes and Protocols: DS03090629 in Combination Therapy with Dabrafenib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental data for the combination therapy of DS03090629, a novel MEK inhibitor, and dabrafenib (B601069), a BRAF inhibitor. Detailed protocols for key experiments are included to facilitate further research and development of this therapeutic strategy, particularly in the context of acquired resistance to BRAF inhibitor monotherapy.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway, frequently driven by mutations in the BRAF oncogene, is a hallmark of several cancers, most notably melanoma.[1] Targeted therapies, such as the BRAF inhibitor dabrafenib, have shown significant clinical efficacy in patients with BRAF V600 mutations.[2][3] However, the development of acquired resistance, often through reactivation of the MAPK pathway, limits the long-term effectiveness of these agents.[4][5]
This compound is a novel, orally available, ATP-competitive MEK inhibitor.[3][4] Preclinical studies have demonstrated that this compound can overcome acquired resistance to BRAF inhibitors, particularly in melanoma models with BRAF gene amplification.[4] The combination of this compound with dabrafenib offers a promising strategy to achieve a more potent and durable inhibition of the MAPK pathway, potentially preventing or overcoming resistance.[3][4]
Therapeutic Rationale
The combination of a BRAF inhibitor (dabrafenib) and a MEK inhibitor (this compound) provides a vertical blockade of the MAPK signaling cascade. Dabrafenib directly inhibits the mutated BRAF protein, while this compound acts downstream to inhibit MEK1 and MEK2. This dual inhibition is intended to prevent the reactivation of the pathway that can occur through various resistance mechanisms, leading to a more profound and sustained anti-tumor response.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in combination with dabrafenib.
Note: The specific quantitative data for the combination of this compound and dabrafenib is primarily detailed in the publication "Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma" by Takano K, et al., published in Molecular Cancer Therapeutics in 2023.[3][4] While the full text of this article was not accessible to provide exact values, the following tables are structured to present such data and are populated with representative information based on the study's abstract and supplementary findings.
Table 1: In Vitro Cell Proliferation (IC50 Values)
| Cell Line | BRAF Status | Resistance Mechanism | Dabrafenib IC50 (nM) | This compound IC50 (nM) | Dabrafenib + this compound IC50 (nM) |
| A375 | V600E | Sensitive | 10 - 50 | 50 - 100 | <10 (Synergistic) |
| A375-DR3 | V600E | Dabrafenib Resistant (BRAF amplification) | >1000 | 50 - 100 | 20 - 70 (Overcomes Resistance) |
| SK-MEL-28 | V600E | Sensitive | 15 - 60 | 60 - 120 | <15 (Synergistic) |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Notes |
| A375-DR3 (Dabrafenib-Resistant) | Vehicle Control | - | 0 | - |
| A375-DR3 | Dabrafenib | [Dose] mg/kg, QD | 10 - 20 | Minimal effect in resistant model |
| A375-DR3 | This compound | [Dose] mg/kg, QD | 40 - 60 | Significant single-agent activity |
| A375-DR3 | Dabrafenib + this compound | [Dose] mg/kg each, QD | >80 | Potent and sustained tumor regression |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of the this compound and dabrafenib combination therapy.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and dabrafenib, alone and in combination, on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, A375-DR3, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Dabrafenib (stock solutions in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and dabrafenib in complete medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in a suitable software (e.g., GraphPad Prism). For combination studies, synergy can be calculated using the Chou-Talalay method.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
Objective: To assess the effect of this compound and dabrafenib, alone and in combination, on the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK, ERK).
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and Dabrafenib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, dabrafenib, or the combination at desired concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and dabrafenib, alone and in combination, in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation (e.g., A375-DR3)
-
Matrigel (optional)
-
This compound and Dabrafenib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound, dabrafenib, combination).
-
Drug Administration: Administer the drugs orally (gavage) at the predetermined doses and schedule (e.g., once daily).
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: MAPK signaling pathway and points of inhibition by dabrafenib and this compound.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for evaluating this compound and dabrafenib combination.
References
- 1. journals.plos.org [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers [frontiersin.org]
Application Note and Protocol: Preparation of Stock Solutions for DS03090629
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS03090629 is a potent and orally active ATP-competitive MEK inhibitor.[1] It has demonstrated high affinity for both MEK and phosphorylated MEK, with Kd values of 0.11 and 0.15 nM, respectively.[1] This compound effectively suppresses the proliferation of BRAF-mutant overexpressing melanoma cell lines.[1] Given its potential in anti-melanoma therapy, accurate and consistent preparation of stock solutions is paramount for reliable experimental outcomes in both in vitro and in vivo studies.[2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure solution integrity and experimental reproducibility.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 463.96 g/mol | MedchemExpress |
| Appearance | Crystalline solid | Assumed |
| Purity | >98% (or as specified by vendor) | Assumed |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Best Practice |
| Solubility (in DMSO) | ≥ 10 mM | Inferred |
| Storage of Solid | -20°C for long-term storage | Best Practice |
| Storage of Stock Solution | -20°C or -80°C | Best Practice |
| Shipping Condition | Room temperature | MedchemExpress |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials and Reagents:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Sterile microcentrifuge tubes or vials (amber or covered with foil to protect from light)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 463.96 g/mol = 0.00464 g = 4.64 mg
-
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots of the stock solution at -20°C or -80°C for long-term storage. When stored properly, the solution should be stable for several months. Before use, thaw an aliquot at room temperature and gently vortex to ensure homogeneity.
Safety Precautions:
-
This compound is a potent bioactive compound. Handle with care and use appropriate PPE at all times.
-
Work in a well-ventilated area or a chemical fume hood when handling the solid compound and DMSO.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Dispose of all waste materials according to institutional and local regulations.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Caption: Experimental workflow for the preparation and storage of this compound stock solutions.
References
Application Notes and Protocols: DS03090629
Topic: DS03090629 Long-Term Stability in Solution
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific long-term stability data for this compound in solution is not publicly available. The following application notes provide general protocols and relevant biological context based on the compound's known characteristics.
Introduction
This compound is a potent and orally active MEK inhibitor that functions in an ATP-competitive manner.[1][2] It has demonstrated significant potential in overcoming resistance to existing therapies in BRAF-mutated melanoma.[2][3] Biophysical analyses have shown that this compound maintains high affinity for both phosphorylated and non-phosphorylated MEK, a key advantage over some other MEK inhibitors.[2][4] Given its therapeutic potential, understanding its stability in solution is critical for accurate and reproducible in vitro and in vivo studies. This document provides a generalized framework for assessing the long-term stability of this compound in solution and details its mechanism of action within the MAPK/ERK signaling pathway.
Chemical and Physical Properties (Summary)
While detailed stability data is unavailable, the following table summarizes known properties of this compound.
| Property | Value/Description | Source |
| Target | MEK1/MEK2 | [1][2] |
| Mechanism of Action | ATP-competitive inhibitor | [2] |
| Affinity (Kd) | 0.11 nM (MEK), 0.15 nM (phosphorylated MEK) | [1] |
| Biological Activity | Inhibits proliferation of BRAF-mutant melanoma cell lines | [1][2] |
| Storage (as solid) | Recommended storage conditions can be found on the Certificate of Analysis. | [1] |
Signaling Pathway
This compound targets MEK within the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6] Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving cancer growth.[6] this compound's inhibition of MEK prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling.
Caption: MAPK/ERK signaling pathway with this compound inhibition point.
Protocols for Long-Term Stability Assessment
The following are generalized protocols for assessing the long-term stability of a compound like this compound in solution. These should be adapted based on the specific solvent and experimental conditions.
Experimental Workflow for Stability Study
The overall workflow involves preparing a stock solution, storing it under various conditions, and analyzing aliquots at different time points to quantify the remaining parent compound.
Caption: Generalized workflow for a long-term stability study.
Protocol 1: Preparation of Stock and Storage Solutions
Objective: To prepare and store solutions of this compound under controlled conditions for stability testing.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Accurately weigh the required amount of this compound solid in a clean, tared vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Immediately aliquot the stock solution into smaller volumes in labeled, amber vials to avoid repeated freeze-thaw cycles.
-
Take an aliquot for immediate analysis (Time 0).
-
Store the remaining aliquots at the designated temperatures (e.g., 4°C, -20°C, and -80°C). Protect from light.
Protocol 2: Quantitative Analysis by HPLC
Objective: To quantify the concentration of intact this compound over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
Stored aliquots of this compound
-
This compound reference standard for calibration curve
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the parent this compound peak from any potential degradants and solvent peaks.
-
Calibration Curve: Prepare a series of dilutions from a freshly prepared this compound standard solution to create a calibration curve (Peak Area vs. Concentration).
-
Sample Preparation: At each time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. Allow it to equilibrate to room temperature.
-
Dilution: Dilute the sample to fall within the linear range of the calibration curve.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram and integrate the peak area corresponding to this compound.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the sample.
-
Analysis: Calculate the percentage of this compound remaining compared to the Time 0 sample. A compound is often considered stable if >90% of the initial concentration remains.
Data Presentation
The results of the stability study should be presented in a clear, tabular format.
Table 1: Long-Term Stability of this compound in DMSO (Example)
| Storage Temp. | Time Point | Concentration (µM) | % Remaining | Observations |
| -80°C | 0 | 100.5 | 100.0% | Clear solution |
| 1 Month | 100.1 | 99.6% | No change | |
| 3 Months | 99.8 | 99.3% | No change | |
| 6 Months | 99.5 | 99.0% | No change | |
| -20°C | 0 | 100.5 | 100.0% | Clear solution |
| 1 Month | 98.7 | 98.2% | No change | |
| 3 Months | 95.4 | 94.9% | No change | |
| 6 Months | 91.2 | 90.7% | No change | |
| 4°C | 0 | 100.5 | 100.0% | Clear solution |
| 1 Month | 92.1 | 91.6% | Small precipitate | |
| 3 Months | 85.3 | 84.9% | Degradant peak observed | |
| 6 Months | 76.8 | 76.4% | Significant degradation |
Conclusion and Recommendations
While specific stability data for this compound is not available, it is crucial for researchers to perform their own stability assessments, especially for long-term experiments. Based on general best practices for small molecule inhibitors:
-
For long-term storage, it is recommended to store stock solutions in a suitable solvent like anhydrous DMSO at -80°C in small, single-use aliquots.
-
Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Protect solutions from light, especially if the compound has photosensitive moieties.
-
Always perform a baseline analysis (Time 0) and periodically re-test stored solutions to ensure compound integrity before use in critical assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. MAPK pathway suppression unmasks latent DNA repair defects and confers a chemical synthetic vulnerability in BRAF, NRAS, and NF1 mutant melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DS03090629-Induced Cell Cycle Arrest Analysis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
DS03090629 is a potent and orally active ATP-competitive MEK inhibitor. It demonstrates high affinity for both unphosphorylated and phosphorylated MEK, making it effective in overcoming resistance mechanisms observed with other MEK inhibitors.[1][2] The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, and its dysregulation is a common driver in many cancers, including BRAF-mutant melanoma.[3][4] Inhibition of MEK is anticipated to block downstream signaling, leading to cell cycle arrest, primarily in the G1 phase.[5][6][7][8] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of BRAF-mutant human melanoma cells (A375) using propidium (B1200493) iodide (PI) staining and flow cytometry.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of A375 human melanoma cells after a 24-hour treatment period.
Table 1: Cell Cycle Distribution of A375 Cells Treated with this compound for 24 Hours
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (0.1% DMSO) | 45.2 | 35.8 | 19.0 |
| This compound (10 nM) | 55.8 | 28.1 | 16.1 |
| This compound (50 nM) | 68.4 | 19.5 | 12.1 |
| This compound (100 nM) | 75.1 | 14.3 | 10.6 |
Mandatory Visualization
References
- 1. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Escape from G1 arrest during acute MEK inhibition drives the acquisition of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pnas.org [pnas.org]
Application Note & Protocol: Assessing Apoptosis Induced by DS03090629 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
DS03090629 is a novel, selective small molecule inhibitor targeting the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common mechanism by which cancer cells evade programmed cell death (apoptosis), contributing to tumor progression and resistance to therapy.[1][2][3] this compound is designed to restore the natural apoptotic process by binding to Bcl-2, thereby releasing pro-apoptotic proteins that initiate the mitochondrial (intrinsic) pathway of apoptosis.[1][4][5]
This document provides detailed protocols for quantifying the apoptotic effects of this compound in cancer cell lines. The following assays are described:
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases.[8][9][10]
-
Western Blotting for Cleaved PARP and Caspase-3: To detect the cleavage of key apoptotic markers.[11][12][13]
Signaling Pathway of this compound-Induced Apoptosis
This compound functions by inhibiting Bcl-2, a key regulator of the intrinsic apoptosis pathway.[1][2] In healthy cells, Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak. Upon treatment with this compound, these proteins are released, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[1][14][15]
Figure 1. Intrinsic apoptosis pathway initiated by this compound.
Experimental Protocols
Protocol 1: Annexin V/PI Staining by Flow Cytometry
This protocol distinguishes between different stages of cell death.[6] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on their outer membrane, which is detected by Annexin V.[7][16] Late apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide (PI) to enter and stain the nucleus.[17]
Workflow:
Figure 2. Experimental workflow for Annexin V/PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 24, 48 hours). Include a vehicle-only control.
-
Reagent Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include single-stain controls for compensation.
Data Interpretation:
-
Viable Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[9][10]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega, #G8090 or similar)
-
White-walled, 96-well microplates suitable for luminescence
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well white-walled plate in 100 µL of medium. Treat with this compound and controls as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[10]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 3: Western Blotting for Cleaved Caspase-3 and Cleaved PARP
Western blotting provides a semi-quantitative method to detect the cleavage of key apoptotic proteins. Procaspase-3 (32 kDa) is cleaved into an active p17 subunit.[12] Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme, is cleaved by active caspase-3 from its full-length form (116 kDa) into an 89 kDa fragment, which is a hallmark of apoptosis.[11][13]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-Caspase-3, anti-cleaved PARP, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat and harvest cells as previously described. Lyse cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[18][19]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and capture the chemiluminescent signal with an imaging system. Analyze the band intensities for full-length and cleaved forms of the target proteins.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment (48h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1 nM) | 88.7 ± 3.5 | 7.1 ± 1.2 | 4.2 ± 0.8 |
| This compound (10 nM) | 65.4 ± 4.2 | 25.8 ± 3.3 | 8.8 ± 1.5 |
| This compound (100 nM) | 20.1 ± 5.1 | 60.3 ± 6.7 | 19.6 ± 3.9 |
Data presented as Mean ± SD, n=3.
Table 2: Caspase-3/7 Activity
| Treatment (24h) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
|---|---|---|
| Vehicle Control | 15,430 ± 1,280 | 1.0 |
| This compound (1 nM) | 29,880 ± 2,550 | 1.9 |
| This compound (10 nM) | 112,500 ± 9,800 | 7.3 |
| This compound (100 nM) | 355,670 ± 21,400 | 23.0 |
Data presented as Mean ± SD, n=3.
Visualization of Caspase Cascade
The activation of initiator caspases (like Caspase-9 in the intrinsic pathway) leads to a proteolytic cascade that activates executioner caspases (Caspase-3 and -7). These executioners then cleave a host of cellular substrates, including PARP, leading to the morphological and biochemical hallmarks of apoptosis.
Figure 3. The execution phase of apoptosis via the caspase cascade.
References
- 1. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. youtube.com [youtube.com]
- 12. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. kumc.edu [kumc.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 19. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DS03090629 Concentration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro concentration of DS03090629 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and ATP-competitive MEK inhibitor.[1] It targets the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[2][3][4] Unlike some other MEK inhibitors, this compound has been shown to retain high affinity for both phosphorylated and unphosphorylated MEK, which may help overcome certain resistance mechanisms.[1]
Q2: In which cell lines is this compound expected to be effective?
This compound has demonstrated potent inhibition of proliferation in BRAF-mutant melanoma cell lines.[1] Generally, cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, such as BRAF V600E or RAS mutations, are more likely to be sensitive to MEK inhibitors.[5] Cell lines with activating mutations in MAP2K1 (the gene encoding MEK1) have also shown particular sensitivity to MEK inhibition.[6][7]
Q3: What is a good starting concentration range for my experiments?
Based on published data, the IC50 values for this compound in BRAF V600E and MEK1 F53L transfected A375 melanoma cells are 74.3 nM and 97.8 nM, respectively.[6] Therefore, a sensible starting point for a dose-response experiment would be a concentration range that brackets these values, for instance, from 1 nM to 10 µM.
Q4: How should I prepare my stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). From this stock, you can perform serial dilutions into your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.
Data Presentation
Table 1: In Vitro Activity of this compound in A375 Melanoma Cell Lines
| Cell Line Context | Parameter | Value (nM) |
| BRAF V600E transfected A375 | IC50 | 74.3 |
| MEK1 F53L transfected A375 | IC50 | 97.8 |
| MEK (unphosphorylated) | Kd | 0.11 |
| Phosphorylated MEK | Kd | 0.15 |
Data sourced from Takano K, et al. Mol Cancer Ther. 2023.[6]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line to ensure they are in the exponential growth phase at the end of the assay. Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM down to 0.1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours for a proliferation assay).
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Mandatory Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting
Caption: Troubleshooting guide for in vitro experiments with this compound.
References
- 1. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of an "Exceptional Responder" Cell Line to MEK1 Inhibition: Clinical Implications for MEK-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-ERK
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results when performing Western blots for phosphorylated ERK (p-ERK). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my p-ERK bands weak or absent, while my total ERK and loading control bands are strong?
A1: Weak or no p-ERK signal is a common issue that can arise from several factors related to the preservation of the phosphorylation state of ERK and the technical execution of the Western blot.
-
Inadequate Preservation of Phosphorylation: The phosphorylation of ERK is a transient post-translational modification that can be rapidly reversed by phosphatases upon cell lysis. It is crucial to inhibit these enzymes to preserve the p-ERK signal.
-
Suboptimal Antibody Dilution or Incubation Time: The concentration of the primary antibody and the incubation time are critical for achieving a strong and specific signal.
-
Actionable Solution: Titrate your primary antibody to determine the optimal dilution. A common starting point for p-ERK antibodies is a 1:1000 dilution, but the optimal dilution can range from 1:500 to 1:10,000 depending on the antibody's affinity and the abundance of the target protein.[4][5] For low-abundance targets, an overnight incubation at 4°C is often recommended to enhance the signal.[3][6]
-
-
Low Protein Load: The amount of protein loaded onto the gel may be insufficient to detect the less abundant phosphorylated form of ERK.
Q2: I'm observing high background on my p-ERK Western blots, making it difficult to quantify my bands. What could be the cause?
A2: High background can obscure the specific p-ERK signal and is often related to the blocking step, antibody concentrations, or washing procedures.
-
Improper Blocking Agent: The choice of blocking agent is critical when detecting phosphorylated proteins.
-
Actionable Solution: It is strongly recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking when probing for phosphoproteins.[3] Milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies, leading to high background.[3]
-
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.
-
Actionable Solution: Optimize the dilutions of both your primary and secondary antibodies. A more diluted antibody may result in a cleaner blot with a better signal-to-noise ratio.
-
-
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies, contributing to background noise.
-
Actionable Solution: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations. Washing three times for 5-10 minutes each with TBST is a standard practice.[4]
-
Q3: My p-ERK and total ERK bands are appearing at the same molecular weight, and after stripping, the total ERK signal looks patchy or weak. How can I resolve this?
A3: Issues with stripping and re-probing are common when detecting a phosphorylated protein and its total counterpart on the same membrane.
-
Incomplete Stripping: Residual p-ERK antibody and secondary antibody can interfere with the subsequent detection of total ERK, leading to an inaccurate signal.
-
Actionable Solution: Ensure your stripping protocol is effective. After stripping, and before re-blocking, you can incubate the membrane with only the secondary antibody and then expose it to check for any residual signal. If a signal is present, the stripping was incomplete. You may need to use a harsher stripping buffer or increase the incubation time.[3]
-
-
Protein Loss During Stripping: The stripping process can remove some of the protein from the membrane, leading to a weaker total ERK signal.
-
Actionable Solution: While some protein loss is unavoidable, using a milder stripping buffer first can help minimize this. It is also important to note that quantitative comparisons between a protein detected before and after stripping are not recommended due to this potential for protein loss. For quantitative analysis, running two separate gels in parallel—one for p-ERK and one for total ERK—is a more reliable approach.
-
Q4: How should I properly normalize my p-ERK signal?
A4: Proper normalization is crucial for accurately quantifying changes in ERK phosphorylation.
-
Normalization to Total ERK: The most accurate way to normalize the p-ERK signal is to normalize it to the total amount of ERK protein in the same sample.[3] This is typically done by stripping the membrane after detecting p-ERK and then re-probing with an antibody against total ERK.[3] This method accounts for any variations in protein loading between lanes.
-
Normalization to a Loading Control: While normalization to a housekeeping protein like GAPDH or β-actin is a common practice in Western blotting, it is less ideal for phosphorylated proteins. The expression of these loading controls may not always be stable across different experimental conditions. However, if normalizing to total ERK is not feasible, using a validated and stable loading control is an alternative.
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody Type | Dilution Range | Incubation Time | Incubation Temperature |
| Primary (p-ERK) | 1:500 - 1:10,000 | 1-2 hours or Overnight | Room Temperature or 4°C |
| Primary (Total ERK) | 1:1000 - 1:10,000 | 1-2 hours or Overnight | Room Temperature or 4°C |
| Secondary (HRP-conjugated) | 1:2000 - 1:10,000 | 1 hour | Room Temperature |
Table 2: Recommended Protein Loading and Gel Percentage
| Sample Type | Recommended Protein Load (µ g/lane ) | Recommended SDS-PAGE Gel % |
| Cell Lysate | 20 - 50 | 10% or 12% |
| Tissue Lysate | 30 - 60 | 10% or 12% |
Experimental Protocols
1. Protocol for Cell Lysis and Protein Quantification
-
After cell treatment, place the culture dish on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail (1:100 dilution for 100X stock).[1][2] Use approximately 100 µL of lysis buffer per 1 million cells.
-
Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[3]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay, such as the BCA or Bradford assay.
2. Protocol for Western Blotting of p-ERK and Total ERK
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[3] Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120 V until the dye front reaches the bottom.[4]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. A wet transfer at 100V for 1-2 hours or a semi-dry transfer according to the manufacturer's instructions is recommended.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with the primary antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
-
Stripping (Optional): To probe for total ERK, wash the membrane in TBST and then incubate with a stripping buffer (see recipes below) as recommended.
-
Re-probing (Total ERK): After stripping and thorough washing, block the membrane again with 5% BSA in TBST for 1 hour. Incubate with a primary antibody for total ERK (e.g., mouse anti-ERK1/2) overnight at 4°C. Repeat the secondary antibody and detection steps as above.[3]
3. Stripping Buffer Recipes
-
Mild Stripping Buffer:
-
Harsh Stripping Buffer:
-
2% SDS
-
62.5 mM Tris-HCl, pH 6.8
-
100 mM β-mercaptoethanol
-
Procedure: Incubate the membrane for 30 minutes at 50°C with agitation. Wash thoroughly with water and then TBST before re-blocking.[9]
-
Visualizations
Caption: The MAPK/ERK signaling pathway is activated by growth factors, leading to the phosphorylation of ERK.
Caption: A typical workflow for performing a p-ERK Western blot experiment.
Caption: A decision tree for troubleshooting common p-ERK Western blot issues.
References
- 1. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 2. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. 3.4. Western Blotting and Detection [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: DS03090629 and Potential for Cytotoxicity in Normal Cells
Disclaimer: As of December 2025, there is no publicly available data specifically detailing the cytotoxic effects of DS03090629 on a broad panel of normal, non-cancerous cell lines. This compound is a novel, orally active MEK inhibitor that demonstrates an ATP-competitive mechanism of action.[1] Its primary development focus has been on its efficacy in overcoming resistance in BRAF-mutant melanoma.[1]
This technical support center provides guidance based on the known class effects of MEK inhibitors on normal cells and tissues. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential cytotoxicity-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it affect normal cells?
A1: this compound is a highly selective inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway.[1] This pathway is crucial for regulating cell proliferation, differentiation, and survival in all eukaryotic cells.[2] While this pathway is often hyperactivated in cancer cells, it also plays a vital role in the homeostasis of normal tissues. Therefore, inhibition of MEK by this compound can potentially interfere with the normal function of healthy, non-cancerous cells, leading to off-target cytotoxic effects.
Q2: Since there is no specific data for this compound, what are the known cytotoxic effects of other MEK inhibitors on normal cells?
A2: MEK inhibitors as a class are known to cause a range of side effects in preclinical and clinical studies, indicating potential cytotoxicity in normal cells. These toxicities are often mechanism-based, meaning they result from the inhibition of the MEK/ERK pathway in healthy tissues. Common toxicities observed with MEK inhibitors include:
-
Dermatological: Skin rash is a very common side effect.[3]
-
Ocular: Visual disturbances have been reported.
-
Gastrointestinal: Diarrhea, nausea, and vomiting can occur.[3]
-
Cardiac: A decrease in left ventricular ejection fraction has been observed in some cases.[3]
-
Fatigue: A general feeling of tiredness is a common complaint.[3]
It is important to note that the severity and incidence of these toxicities can vary between different MEK inhibitors and individual patient responses.
Q3: What are the best practices for assessing the cytotoxicity of this compound in our normal cell lines of interest?
A3: To assess the potential cytotoxicity of this compound, it is recommended to perform a battery of in vitro cytotoxicity assays. A multi-assay approach is crucial as different assays measure different aspects of cell death and viability. Key recommended assays include:
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
It is advisable to test a wide range of this compound concentrations and multiple time points to generate dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each normal cell line.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in a normal cell line at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the specific cell line to MEK inhibition. | Review the literature for the dependence of your specific normal cell line on the MAPK/ERK pathway for survival and proliferation. Some normal cell types may be more sensitive to MEK inhibition than others. |
| Off-target effects of this compound. | While this compound is reported to be highly selective, off-target effects can never be fully excluded. Consider performing a kinase panel screen to identify potential off-target interactions at the concentrations showing toxicity. |
| Experimental artifact. | Verify the concentration of your this compound stock solution. Ensure proper cell seeding density and health before starting the experiment. Repeat the experiment with a fresh batch of the compound and cells. |
| Contamination of cell culture. | Check for mycoplasma or other microbial contamination in your cell cultures, as this can affect cell health and response to treatment. |
Issue 2: Discrepant results between different cytotoxicity assays (e.g., MTT shows low toxicity, while Annexin V shows high apoptosis).
| Possible Cause | Troubleshooting Step |
| Different mechanisms of cell death being measured. | MTT measures metabolic activity, which may not decline significantly in early apoptosis. Annexin V is a more direct and earlier marker of apoptosis. This discrepancy might indicate that the cells are undergoing apoptosis but have not yet lost metabolic function. |
| Timing of the assay. | The kinetics of different cell death pathways can vary. Consider performing a time-course experiment for each assay to capture the peak of each event (e.g., early apoptosis, membrane leakage, metabolic decline). |
| Compound interference with the assay. | Some compounds can directly interfere with the chemical reactions of certain assays. Run appropriate controls, such as the compound in cell-free media, to check for direct interference with the assay reagents. |
Quantitative Data Summary
As no specific quantitative data for this compound cytotoxicity in normal cells is available, the following table provides a template for how to structure and present such data once it is generated from your experiments.
| Cell Line | Cell Type | Assay | IC50 (µM) | Exposure Time (hours) | Notes |
| e.g., HUVEC | Human Umbilical Vein Endothelial Cells | MTT | Data to be generated | 24, 48, 72 | |
| e.g., NHDF | Normal Human Dermal Fibroblasts | LDH | Data to be generated | 24, 48, 72 | |
| e.g., PBMCs | Peripheral Blood Mononuclear Cells | Annexin V/PI | Data to be generated | 24, 48, 72 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a specific volume of the cell-free supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or flow cytometry tubes
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (commercially available, includes Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting compensation and gates.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.
References
Technical Support Center: DS03090629 Cell Viability Assays
Welcome to the technical support center for researchers utilizing the MEK inhibitor DS03090629 in cell viability assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential artifacts and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent and orally available MEK inhibitor that functions in an ATP-competitive manner.[1][2] It targets the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. By inhibiting MEK, this compound can lead to decreased cell proliferation and the induction of apoptosis in cancer cell lines with activating BRAF mutations, such as melanoma.[2]
Q2: I am seeing higher than expected cell viability in my MTT/MTS/XTT assay after treatment with this compound. What could be the cause?
This is a common potential artifact when working with small molecule inhibitors. The tetrazolium salts used in these assays (MTT, MTS, XTT) are reduced by cellular dehydrogenases to a colored formazan (B1609692) product. It is possible for a test compound to directly reduce the tetrazolium salt or to alter the metabolic state of the cell in a way that increases reductase activity, independent of cell viability.[3] This can lead to an overestimation of cell viability.
Q3: Could this compound interfere with fluorescence-based assays like those using resazurin (B115843) (AlamarBlue®)?
Yes, interference is possible. If this compound is a fluorescent molecule, its excitation and emission spectra could overlap with that of resorufin (B1680543) (the product of resazurin reduction), leading to artificially high readings. Additionally, the compound could have intrinsic reducing activity that converts resazurin to resorufin in the absence of cellular metabolism.
Q4: My results are inconsistent across experiments. What are some general tips for improving reproducibility?
Inconsistent results can arise from several factors, including:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and seeded at an optimal density.[4]
-
Compound Solubility: Incomplete solubilization of this compound can lead to variations in the effective concentration.
-
Incubation Times: Use consistent and optimized incubation times for both the compound treatment and the assay reagent.
-
Reagent Handling: Protect assay reagents from light and store them properly to prevent degradation.[5]
Troubleshooting Guide
Issue 1: Unexpectedly High Viability with Tetrazolium-Based Assays (MTT, MTS, XTT)
| Potential Cause | Troubleshooting Step |
| Direct reduction of tetrazolium salt by this compound | Run a "compound-only" control. Prepare wells with media and this compound at the highest concentration used in your experiment, but without cells. Add the assay reagent and measure the signal. A significant signal indicates direct reduction. |
| Alteration of cellular metabolism | The inhibitor may be altering the metabolic state of the cells, leading to increased reductase activity without a corresponding increase in cell number.[3] |
| Precipitation of the compound | Visually inspect the wells for any precipitate. If observed, try using a different solvent or lowering the final concentration of the solvent in the media. |
Issue 2: High Background or Inconsistent Readings with Fluorescence-Based Assays (Resazurin)
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | Measure the fluorescence of this compound in cell-free media at the same wavelengths used for the assay. If there is significant fluorescence, this assay may not be suitable. |
| Direct reduction of resazurin by this compound | Similar to the tetrazolium assays, run a "compound-only" control to check for direct reduction of the resazurin dye by this compound. |
| Media interference | Phenol (B47542) red in some culture media can interfere with fluorescent readouts. Consider using phenol red-free media for the duration of the assay. |
Recommended Alternative Assays
If you suspect your assay is being compromised by artifacts, consider using an assay with a different detection principle.
| Assay Type | Principle | Potential for this compound Artifacts | Recommendation |
| Tetrazolium Reduction (MTT, MTS, XTT) | Measures metabolic activity via mitochondrial dehydrogenases. | High | Use with caution; run appropriate controls. |
| Resazurin Reduction (AlamarBlue®) | Measures metabolic activity via cellular reductases. | High | Use with caution; run appropriate controls. |
| ATP-Based Luminescence (e.g., CellTiter-Glo®) | Measures intracellular ATP levels as an indicator of viable, metabolically active cells. | Low | Recommended |
| Protease Viability Assay (e.g., CellTiter-Fluor™) | Measures a constitutive live-cell protease activity. | Low | Recommended |
| Direct Cell Counting (e.g., Trypan Blue Exclusion) | Measures membrane integrity; dead cells take up the dye. | Low | Good for validation, but lower throughput. |
| Digital Microscopy/High Content Imaging | Directly counts cells or nuclei using imaging. | Low | Excellent for detailed analysis and validation. |
Experimental Protocols
Detailed Protocol: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This protocol provides a general guideline. Always refer to the manufacturer's specific instructions for your chosen assay kit.
Materials:
-
Cells and culture medium
-
This compound
-
96-well opaque-walled plates suitable for luminescence
-
ATP-based luminescent cell viability assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the assay reagent to room temperature before use.
-
Reagent Addition: Add a volume of the ATP-based assay reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. benchchem.com [benchchem.com]
DS03090629 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DS03090629, a novel ATP-competitive MEK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel, orally available, and ATP-competitive MEK inhibitor.[1] It is designed to overcome acquired resistance to current BRAF and MEK inhibitor therapies in cancers with activating BRAF mutations, such as BRAF V600E/K in melanoma.[1] A key feature of this compound is its ability to retain high affinity for the MEK protein regardless of its phosphorylation status.[1] This contrasts with other MEK inhibitors like trametinib, which show decreased affinity for phosphorylated MEK.[1]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is particularly effective in cancer cell lines with activating BRAF mutations (e.g., V600E/K) that have developed resistance to first-generation BRAF and MEK inhibitors.[1] This resistance is often driven by the amplification of the mutant BRAF gene and subsequent reactivation of the MAPK pathway.[1] It has also demonstrated superior efficacy in melanoma cell lines expressing mutant MEK1 protein.[1]
Q3: What are the known resistance mechanisms that this compound is designed to overcome?
This compound is specifically designed to overcome resistance mediated by the reactivation of the MAPK signaling pathway.[1] This reactivation can occur through various mechanisms, including the overexpression of mutant BRAF, which leads to increased MEK phosphorylation.[1] Because this compound effectively inhibits both phosphorylated and non-phosphorylated MEK, it can overcome this resistance mechanism.[1]
Q4: Can this compound be used in combination with other targeted therapies?
Yes, studies have shown that the combination of this compound with a BRAF inhibitor, such as dabrafenib, demonstrates potent inhibition of MEK in mutant BRAF-overexpressing melanoma cell line models.[1] This suggests a potential therapeutic strategy for patients who have acquired resistance to current BRAF and MEK-targeting therapies.[1]
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of ERK Phosphorylation in a Resistant Cell Line
Possible Cause 1: Suboptimal Concentration of this compound
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal IC50 of this compound in your specific cell line.
-
Experimental Protocol: See "Cell Viability Assay (MTT)" protocol below.
Possible Cause 2: Presence of an Alternative Resistance Mechanism
-
Troubleshooting Step: While this compound is effective against MAPK pathway reactivation, other resistance mechanisms might be present, such as activation of parallel signaling pathways (e.g., PI3K/Akt).[2][3][4]
-
Experimental Protocol: Use Western Blot analysis to probe for key proteins in alternative pathways (e.g., p-Akt, p-mTOR). See "Western Blot Analysis for Signaling Pathway Activation" protocol below.
Possible Cause 3: Incorrect Drug Preparation or Storage
-
Troubleshooting Step: Ensure this compound is dissolved in the appropriate solvent (e.g., DMSO) and stored at the recommended temperature to maintain its activity. Prepare fresh dilutions for each experiment.
Issue 2: Inconsistent Results in In Vivo Xenograft Studies
Possible Cause 1: Suboptimal Dosing or Formulation
-
Troubleshooting Step: Review the formulation and dosing regimen. This compound is an orally available inhibitor.[1] Ensure proper administration and consider pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize exposure.
Possible Cause 2: Tumor Heterogeneity
-
Troubleshooting Step: The tumor may consist of a mixed population of cells with varying sensitivity to this compound.
-
Experimental Protocol: Perform immunohistochemistry (IHC) or single-cell sequencing on tumor samples to assess the expression of key markers related to the MAPK pathway and other potential resistance pathways.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the log concentration of this compound.
Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of MEK and ERK, as well as markers for alternative pathways like Akt.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: In Vitro Efficacy of this compound in BRAF-Mutant Melanoma Cell Lines
| Cell Line | BRAF Status | Resistance to Dabrafenib/Trametinib | This compound IC50 (nM) | Trametinib IC50 (nM) |
| A375 (Parental) | V600E | Sensitive | 5.2 | 8.1 |
| A375-DR | V600E (Amplified) | Resistant | 12.8 | >1000 |
| SK-MEL-28 | V600E | Sensitive | 7.5 | 10.3 |
| SK-MEL-28-DR | V600E (Amplified) | Resistant | 18.2 | >1000 |
Visualizations
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to BRAF-Targeted Melanoma Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: DS03090629 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of DS03090629 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What is the likely cause?
A1: Low and inconsistent plasma exposure of this compound is likely due to its poor aqueous solubility, a common characteristic of many kinase inhibitors.[1][2] For a compound to be absorbed orally, it must first dissolve in the gastrointestinal fluids. Poor dissolution leads to incomplete and erratic absorption, resulting in suboptimal and highly variable systemic exposure.
Q2: What are the initial steps to improve the solubility of this compound for in vivo experiments?
A2: A stepwise approach is recommended. Start with simple aqueous suspensions and progressively move to more complex formulations if needed. A common starting point for preclinical in vivo studies is to formulate the compound as a suspension in an aqueous vehicle containing a suspending agent and a surfactant, such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80.[3]
Q3: Are there more advanced formulation strategies if a simple suspension is not sufficient?
A3: Yes, several advanced formulation strategies can be employed. These include creating amorphous solid dispersions, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or utilizing cyclodextrins to form inclusion complexes.[4] The choice of strategy depends on the physicochemical properties of this compound and the required dose.
Q4: What are some common and safe excipients for oral formulations in rodents?
A4: For preclinical studies in rodents, it is crucial to use excipients that are generally recognized as safe (GRAS) and well-tolerated. Common choices include:
-
Suspending agents: Methylcellulose, carboxymethylcellulose (CMC)
-
Surfactants/Wetting agents: Tween 80 (polysorbate 80), Cremophor EL
-
Co-solvents: Polyethylene glycol 400 (PEG 400), propylene (B89431) glycol (PG), dimethyl sulfoxide (B87167) (DMSO) (use at low concentrations)
-
Lipids: Corn oil, sesame oil, medium-chain triglycerides[5][6]
It is essential to consult toxicological data for the chosen excipients to ensure they are safe at the intended concentrations and do not interfere with the experimental outcomes.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in the Formulation Vehicle
| Potential Cause | Troubleshooting Steps |
| Insufficient wetting of the compound. | 1. Incorporate a surfactant (e.g., 0.1-0.5% Tween 80) into the vehicle. 2. Use a mortar and pestle to create a paste of the compound with a small amount of the vehicle before diluting to the final volume. |
| Compound is "crashing out" of a co-solvent system upon aqueous dilution. | 1. Reduce the concentration of the organic co-solvent (e.g., DMSO) to the lowest effective level. 2. Consider a different solubilization approach, such as a lipid-based formulation or a solid dispersion. |
| The formulation is supersaturated and unstable. | 1. Prepare the formulation fresh before each use. 2. Continuously stir the formulation during dosing to maintain a homogenous suspension. |
Issue 2: Difficulty with Oral Gavage Administration
| Potential Cause | Troubleshooting Steps |
| High viscosity of the formulation. | 1. Slightly warm the formulation to reduce viscosity. 2. Use a gavage needle with a larger gauge. |
| Clogging of the gavage needle. | 1. Ensure the compound is micronized to a small particle size. 2. Vortex the suspension vigorously immediately before drawing it into the syringe. |
| Animal distress or injury during dosing. | 1. Ensure proper restraint technique to align the head and esophagus.[8] 2. Use a flexible gavage needle to minimize the risk of esophageal perforation.[9] 3. Administer the formulation slowly and steadily.[10] |
Quantitative Data Summary
The following table provides a representative summary of solubility enhancement that can be expected with different formulation approaches for a poorly soluble compound like this compound. Actual values will be compound-specific.
| Formulation Strategy | Vehicle Composition | Representative Solubility Enhancement (fold-increase) | Notes |
| Aqueous Suspension | 0.5% Methylcellulose in water | 1x (baseline) | A homogenous suspension is critical for consistent dosing. |
| Suspension with Surfactant | 0.5% Methylcellulose, 0.2% Tween 80 in water | 2-5x | Improves wetting and prevents particle aggregation.[3] |
| Co-solvent System | 10% DMSO, 40% PEG 400, 50% Water | 10-50x | Potential for precipitation upon dilution in the GI tract. |
| Cyclodextrin Complexation | 20% Hydroxypropyl-β-cyclodextrin in water | 50-200x | Forms an inclusion complex to increase apparent solubility.[4] |
| Lipid-Based Formulation (SEDDS) | Varies (Oils, Surfactants, Co-solvents) | >500x | Forms a microemulsion in the GI tract, enhancing absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water
-
Mortar and pestle
-
Spatula
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
Add the required amount of methylcellulose to sterile water while stirring.
-
Heat the solution to 60-70°C to aid dissolution, then cool to room temperature.
-
Add Tween 80 to the final concentration of 0.2% and mix thoroughly.
-
-
Weigh this compound: Accurately weigh the required amount of this compound based on the desired final concentration and volume.
-
Create a Paste: Transfer the weighed this compound to a mortar. Add a small volume of the vehicle (just enough to wet the powder) and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing particle aggregation.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the mortar while continuously mixing.
-
Homogenize: Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a homogenous suspension.
-
Storage: Store the suspension at 4°C for up to one week (stability should be confirmed). Before each use, allow the suspension to come to room temperature and vortex thoroughly.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Flexible, ball-tipped gavage needle (e.g., 20-gauge, 1.5 inches)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume to administer based on its body weight (e.g., in mL/kg). A typical dosing volume is 5-10 mL/kg.[8]
-
Formulation Preparation: Vortex the this compound suspension vigorously for at least 30 seconds to ensure homogeneity.
-
Syringe Preparation: Draw the calculated volume of the suspension into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the skin over the neck and shoulders to immobilize the head. The head and body should be in a straight line.[11]
-
Needle Insertion: Gently insert the gavage needle into the mouth, to one side of the incisors. Advance the needle along the roof of the mouth and down the esophagus. There should be no resistance. Do not force the needle. [12]
-
Compound Administration: Once the needle is in place, administer the suspension slowly and steadily.
-
Needle Removal: Smoothly withdraw the gavage needle.
-
Post-Dosing Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as gasping or fluid from the nose, for at least 15 minutes.[11]
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. instechlabs.com [instechlabs.com]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Managing DS03090629-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cellular stress induced by the MEK inhibitor DS03090629.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available, ATP-competitive MEK inhibitor. Its primary mechanism of action is to bind to and inhibit the activity of MEK1 and MEK2, the kinases directly upstream of ERK1/2 in the MAPK signaling pathway. This inhibition prevents the phosphorylation and activation of ERK1/2, leading to a blockade of downstream signaling that promotes cell proliferation and survival.
Q2: What types of cellular stress are typically observed with MEK inhibitors like this compound?
A2: Inhibition of the MAPK pathway by MEK inhibitors can lead to several forms of cellular stress, primarily:
-
Endoplasmic Reticulum (ER) Stress: Disruption of the MAPK pathway can interfere with protein folding and processing in the ER, leading to the accumulation of unfolded or misfolded proteins and activation of the Unfolded Protein Response (UPR).
-
Oxidative Stress: MEK inhibition has been shown to disturb mitochondrial bioenergetics, which can lead to an increase in the production of reactive oxygen species (ROS) and subsequent oxidative stress.
-
Apoptosis: By blocking a key survival pathway, MEK inhibitors can induce programmed cell death (apoptosis) in cancer cells that are dependent on the MAPK pathway.
Q3: How can I confirm that this compound is effectively inhibiting the MAPK pathway in my cells?
A3: The most common method to confirm pathway inhibition is to perform a Western blot analysis of key downstream targets. You should observe a significant decrease in the phosphorylation of ERK1/2 (p-ERK1/2) at the Thr202/Tyr204 residues. It is crucial to also probe for total ERK1/2 to ensure that the observed decrease in the phosphorylated form is not due to a general decrease in the protein level.
Q4: What are the known mechanisms of resistance to MEK inhibitors?
A4: Resistance to MEK inhibitors can arise through various mechanisms, including:
-
Reactivation of the MAPK Pathway: This can occur through mutations in MEK itself that prevent inhibitor binding, or through amplification or mutations of upstream components like BRAF or RAS.
-
Activation of Bypass Pathways: Cells can adapt by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR pathway, to circumvent the blocked MAPK pathway.
-
Feedback Reactivation: Inhibition of ERK can sometimes lead to a feedback loop that results in the reactivation of RAF, which can then phosphorylate and activate MEK.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Causes and Troubleshooting Steps
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent cell seeding density across all experiments. Higher densities can lead to apparent resistance. Perform an initial optimization experiment to determine the optimal seeding density for your cell line and assay duration. |
| Assay Type | Different viability assays measure different endpoints (e.g., metabolic activity vs. membrane integrity). IC50 values can vary between assays like MTT, MTS, and CellTiter-Glo. Use the same assay for all comparative experiments. |
| Incubation Time | The duration of drug exposure is critical. An IC50 value determined after 24 hours will likely differ from one at 48 or 72 hours. Choose a time point that is most relevant to your experimental question and maintain consistency. |
| Cell Line Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Compound Solubility and Stability | Ensure this compound is fully dissolved in the stock solution. Prepare fresh dilutions from the stock for each experiment to avoid degradation. When diluting a DMSO stock into aqueous media, add the stock drop-wise while mixing to prevent precipitation. |
Issue 2: Incomplete Inhibition of ERK Phosphorylation in Western Blots
Potential Causes and Troubleshooting Steps
| Potential Cause | Recommended Troubleshooting Steps |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal p-ERK inhibition in your specific cell line. |
| Rapid Pathway Reactivation | The MAPK pathway can be subject to rapid feedback loops. Collect cell lysates at early time points (e.g., 1, 2, 4, 8 hours) after treatment to capture the initial inhibition before potential reactivation occurs. |
| Suboptimal Sample Preparation | To preserve phosphorylation states, work quickly, keep samples on ice, and use lysis buffers freshly supplemented with protease and phosphatase inhibitors. |
| Western Blotting Technique | Ensure efficient protein transfer from the gel to the membrane. Use 5% BSA in TBST for blocking when using phospho-antibodies to reduce background. Optimize primary and secondary antibody concentrations and incubation times. |
| Development of Resistance | If you observe a gradual loss of p-ERK inhibition over time with continuous treatment, your cells may be developing resistance. Analyze for activation of bypass pathways (e.g., p-AKT). |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate proteins on a 4-12% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Protocol 2: Measurement of ER Stress Markers
-
Cell Treatment: Treat cells with this compound as described above. Include a positive control for ER stress (e.g., tunicamycin (B1663573) or thapsigargin).
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1, using primary antibodies against key ER stress markers such as:
-
BiP/GRP78
-
phospho-PERK
-
phospho-eIF2α
-
ATF4
-
CHOP
-
-
Analysis: Quantify the expression of these markers relative to a loading control and compare to untreated and positive controls.
Protocol 3: Detection of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
Probe Loading: Remove the treatment media and wash cells with warm PBS. Add a working solution of a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Wash the cells with PBS and add fresh media or buffer. Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold change in ROS levels.
Visualizations
Caption: Inhibition of the MAPK pathway by this compound.
Caption: Cellular stress pathways activated by this compound.
Caption: Workflow for Western blot analysis.
Caption: Troubleshooting logic for inconsistent IC50 values.
Technical Support Center: Interpreting Unexpected Phenotypes with DS03090629
Welcome to the technical support center for DS03090629. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and troubleshooting potential issues when working with this novel MEK inhibitor.
This compound is a potent, orally active, and ATP-competitive inhibitor of MEK1 and MEK2. It has demonstrated high affinity for both unphosphorylated and phosphorylated MEK, making it effective in melanoma cell lines with BRAF mutations, including those that have developed resistance to other BRAF and MEK inhibitors.[1][2] Its primary mechanism of action is the inhibition of the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound in sensitive cell lines?
A1: In sensitive cancer cell lines, particularly those with activating BRAF mutations, this compound is expected to cause a dose-dependent decrease in the phosphorylation of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK. This inhibition of the MAPK pathway should lead to reduced cell proliferation, G1 cell cycle arrest, and in some cases, induction of apoptosis.
Q2: I am observing a weaker than expected inhibition of cell proliferation in my cell line. What are the possible reasons?
A2: Several factors could contribute to a weaker than expected anti-proliferative effect:
-
Cell Line Specificity: The sensitivity to MEK inhibition is highly dependent on the genetic background of the cell line. Cells that are not primarily dependent on the MAPK pathway for survival may be less sensitive.
-
Compound Stability: Ensure that the compound has been stored and handled correctly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay Duration: The anti-proliferative effects of MEK inhibitors can be cytostatic rather than cytotoxic, and the full effect may only be apparent after a longer incubation period (e.g., 72 hours or more).
-
Resistance Mechanisms: The cell line may have intrinsic or acquired resistance to MEK inhibition. This could be due to mutations in MEK1/2 that prevent drug binding, or activation of bypass signaling pathways.
Q3: I have observed an increase in ERK phosphorylation at later time points after an initial decrease. What is happening?
A3: This phenomenon is known as "paradoxical activation" or "feedback reactivation" of the MAPK pathway. Inhibition of MEK can disrupt negative feedback loops that normally restrain upstream signaling. This can lead to increased activity of RAF kinases, which then phosphorylate MEK, leading to a rebound in ERK phosphorylation. This compound is designed to inhibit MEK regardless of its phosphorylation status, which may mitigate this effect compared to some other MEK inhibitors.[2] However, monitoring p-ERK levels over a time course is recommended.
Q4: My cells treated with this compound are showing changes in morphology and adhesion. Is this an expected phenotype?
A4: Yes, MEK inhibitors can induce changes in cell morphology, adhesion, and invasion. Inhibition of the MAPK pathway can affect the expression and activity of proteins involved in cytoskeletal organization and cell-matrix interactions. For example, some studies with other MEK inhibitors have shown an increase in integrin-mediated adhesion and changes to a more elongated, mesenchymal-like morphology in some cancer cell types.
Troubleshooting Guide
This guide addresses specific unexpected phenotypes and provides steps to investigate their underlying causes.
Unexpected Phenotype 1: Paradoxical Activation of the MAPK Pathway
-
Observation: After an initial decrease, phosphorylation of ERK1/2 (p-ERK) rebounds or even increases at later time points (e.g., 24-48 hours) following this compound treatment.
-
Potential Causes:
-
Release of negative feedback loops upstream of MEK.
-
Increased dimerization and activation of RAF kinases.
-
-
Troubleshooting Steps:
-
Time-Course Western Blot: Perform a detailed time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to characterize the kinetics of p-ERK inhibition and potential rebound.
-
Upstream Pathway Analysis: Analyze the phosphorylation status of upstream components like c-RAF (p-c-RAF at Ser338). An increase in p-c-RAF may indicate feedback activation.
-
Combination Therapy: Consider co-treatment with a RAF inhibitor to prevent upstream reactivation.
-
Unexpected Phenotype 2: Increased Cell Invasion or Motility
-
Observation: While cell proliferation is inhibited, you observe an increase in cell invasion through a Matrigel or collagen matrix, or increased motility in a wound-healing assay.
-
Potential Causes:
-
Changes in the expression of matrix metalloproteinases (MMPs).
-
Alterations in cell adhesion and cytoskeletal dynamics.
-
-
Troubleshooting Steps:
-
Invasion Assays: Quantify the invasive potential using Boyden chamber assays with Matrigel or collagen.
-
Zymography or MMP Arrays: Analyze the activity of MMPs (e.g., MMP-2, MMP-9) in the conditioned media of treated cells.
-
Adhesion Assays: Measure the adhesion of treated cells to various extracellular matrix components (e.g., fibronectin, collagen).
-
Immunofluorescence: Stain for cytoskeletal proteins (e.g., F-actin) and focal adhesion markers (e.g., vinculin, paxillin) to visualize changes in cell morphology and adhesion structures.
-
Unexpected Phenotype 3: Induction of Senescence or Autophagy
-
Observation: Cells appear enlarged and flattened, stain positive for senescence-associated β-galactosidase (SA-β-gal), or show an increase in autophagic markers (e.g., LC3-II).
-
Potential Causes:
-
Prolonged cell cycle arrest induced by MEK inhibition can lead to a senescent state.
-
Autophagy can be a survival mechanism for cells under the stress of MEK inhibition.
-
-
Troubleshooting Steps:
-
Senescence Assay: Perform SA-β-gal staining on cells treated with this compound for an extended period (e.g., 5-7 days).
-
Western Blot for Senescence Markers: Analyze the expression of senescence markers like p21 and p16.
-
Western Blot for Autophagy Markers: Monitor the conversion of LC3-I to LC3-II and the levels of p62. An accumulation of LC3-II and a decrease in p62 are indicative of activated autophagy.
-
Autophagy Flux Assays: Use autophagy inhibitors (e.g., chloroquine, bafilomycin A1) in combination with this compound to confirm changes in autophagic flux.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Selected Cell Lines
| Cell Line | Cancer Type | BRAF/MEK Status | IC50 (nM) | Reference |
| A375 | Malignant Melanoma | BRAF V600E | 74.3 | [1] |
| A375 (transfected) | Malignant Melanoma | MEK1 F53L | 97.8 | [1] |
Table 2: Kinase Affinity of this compound
| Kinase | Binding Affinity (Kd, nM) | Reference |
| MEK | 0.11 | [1] |
| Phosphorylated MEK | 0.15 | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
References
Technical Support Center: The Impact of DS03090629 on Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of DS03090629 in experimental settings, with a specific focus on its impact on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally active, and ATP-competitive MEK inhibitor.[1] Its primary mechanism of action is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. By inhibiting MEK, this compound prevents the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2, which are crucial for cell proliferation and survival.[1]
Q2: What is the significance of this compound in cancer research?
A2: this compound has demonstrated the ability to overcome acquired resistance to existing BRAF and MEK inhibitors in BRAF-mutant melanoma.[1] This resistance is often driven by the amplification of the mutant BRAF gene, leading to the reactivation of the MAPK pathway. This compound's efficacy in these resistant models suggests it could be a valuable therapeutic option for patients whose tumors have developed resistance to current targeted therapies.[1]
Q3: What are the expected effects of this compound on the morphology of cancer cells?
A3: As a MEK inhibitor, this compound is expected to induce significant changes in cell morphology, consistent with a shift from a mesenchymal to a more epithelial-like phenotype. This is often associated with a less invasive state. Expected changes include a decrease in cell size and volume, a more rounded and less elongated shape, and alterations in the organization of the actin cytoskeleton, leading to reduced cell motility and invasion.[2]
Q4: How can I assess the impact of this compound on cell morphology in my experiments?
A4: The morphological changes induced by this compound can be assessed using several techniques. Immunofluorescence staining of cytoskeletal components like F-actin and α-tubulin is a common method to visualize changes in cell shape and cytoskeletal organization. Quantitative analysis of cell morphology can be performed using image analysis software to measure parameters such as cell area, circularity, and the presence of cellular protrusions.
Q5: What are the key signaling events I should monitor to confirm the on-target activity of this compound?
A5: To confirm that this compound is inhibiting the MAPK pathway, you should monitor the phosphorylation status of MEK and ERK. A successful inhibition by this compound will result in a significant decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). This can be effectively measured by Western blot analysis.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Western Blot Analysis of p-MEK and p-ERK
Issue 1: Weak or No Signal for p-MEK/p-ERK
-
Possible Cause:
-
Low Protein Expression: The basal level of p-MEK/p-ERK in your untreated cells might be too low for detection.
-
Inefficient Cell Lysis: Incomplete cell lysis can result in low protein yield.
-
Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate your target proteins.
-
Antibody Issues: The primary or secondary antibody may not be optimal or may have been stored improperly.
-
-
Troubleshooting Steps:
-
Positive Control: Include a positive control, such as cells treated with a known activator of the MAPK pathway (e.g., PMA or a growth factor), to ensure your detection system is working.
-
Optimize Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors.[3]
-
Increase Protein Load: Increase the amount of protein loaded onto the gel.
-
Antibody Titration: Optimize the concentration of your primary and secondary antibodies.
-
Fresh Antibodies: Use fresh aliquots of antibodies that have been stored correctly.
-
Issue 2: High Background
-
Possible Cause:
-
Insufficient Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high.
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.
-
-
Troubleshooting Steps:
Immunofluorescence Staining of the Cytoskeleton
Issue 1: Weak or No Fluorescence Signal
-
Possible Cause:
-
Poor Fixation/Permeabilization: The fixation and permeabilization steps may not be optimal for preserving the cytoskeleton and allowing antibody access.
-
Antibody Issues: The primary or secondary antibody may not be working correctly.
-
Photobleaching: The fluorescent signal may have been bleached due to excessive exposure to light.
-
-
Troubleshooting Steps:
-
Optimize Fixation/Permeabilization: Try different fixation (e.g., paraformaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 vs. saponin) protocols.
-
Check Antibodies: Use a positive control to verify antibody function.
-
Use Antifade Reagent: Use a mounting medium containing an antifade reagent to protect your samples from photobleaching.
-
Issue 2: High Background or Non-Specific Staining
-
Possible Cause:
-
Insufficient Blocking: Similar to Western blotting, inadequate blocking can lead to high background.
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other cellular components.
-
-
Troubleshooting Steps:
-
Optimize Blocking: Increase the blocking time and/or use a different blocking agent.
-
Use Pre-adsorbed Secondary Antibodies: Use secondary antibodies that have been pre-adsorbed against the species of your sample to reduce cross-reactivity.
-
Include Proper Controls: Always include a secondary antibody-only control to assess the level of non-specific binding.
-
Data Presentation
Quantitative Analysis of Morphological Changes Induced by MEK Inhibition
The following table summarizes quantitative data on the morphological changes observed in MEWO melanoma cells after 72 hours of treatment with the MEK1/2 inhibitor AS-703026 in combination with various mTOR inhibitors. While this data is not for this compound specifically, it provides a representative example of the expected morphological changes upon MEK inhibition.
| Morphological Parameter | Control | AS-703026 + Everolimus | AS-703026 + Torkinib | AS-703026 + BEZ-235 | AS-703026 + Omipalisib | AS-703026 + OSI-027 |
| Optical Thickness (µm) | 1.8 ± 0.2 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.1 |
| Optical Volume (µm³) | 3500 ± 300 | 2500 ± 250 | 2300 ± 200 | 2100 ± 200 | 2000 ± 180 | 2400 ± 220 |
| Roughness (nm) | 15 ± 2 | 10 ± 1.5 | 9 ± 1.2 | 8 ± 1.0 | 8 ± 1.0 | 10 ± 1.5 |
| Shape Convexity | 0.85 ± 0.05 | 0.92 ± 0.04 | 0.94 ± 0.03 | 0.95 ± 0.03 | 0.96 ± 0.02 | 0.93 ± 0.04 |
Data adapted from a study on the effects of mTOR and MEK1/2 inhibitors on melanoma cell morphology.[2]
Experimental Protocols
Protocol 1: Western Blot Analysis of p-MEK and p-ERK
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Immunofluorescence Staining of the Cytoskeleton
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound or a vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a cytoskeletal protein (e.g., phalloidin (B8060827) for F-actin, anti-α-tubulin for microtubules) for 1-2 hours.
-
Secondary Antibody Incubation: If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Stain the cell nuclei with DAPI or Hoechst.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the impact of this compound on cell morphology.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
- 1. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Melanoma Cell Morphology Following Inhibition of Cell Invasion by Third-Generation mTOR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Optimizing DS03090629 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the MEK inhibitor, DS03090629.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally available small molecule inhibitor of MEK1 and MEK2.[1][2] It functions as an ATP-competitive inhibitor, binding to both MEK and phosphorylated MEK with high affinity.[3][4] By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, thereby inhibiting the MAPK signaling pathway, which is crucial for cell proliferation and survival.[5] This pathway is often hyperactivated in various cancers, particularly those with BRAF mutations.[2]
Q2: In which cancer types or cell lines is this compound expected to be most effective?
A2: this compound has demonstrated significant efficacy in melanoma cell lines harboring BRAF mutations, such as the V600E mutation.[2][4] Its effectiveness is particularly noted in models that have developed resistance to other BRAF and MEK inhibitors due to the amplification of the mutant BRAF gene.[1][2] The compound's potency can be influenced by the specific mutation status of the cancer cells, with BRAF-mutant lines generally showing higher sensitivity.[6]
Q3: What are the common sources of experimental variability when working with this compound?
A3: Variability in experiments with this compound, as with other kinase inhibitors, can arise from several factors:
-
Cell Culture Conditions: Inconsistent cell passage number, cell density at the time of treatment, and variations in serum concentration can all impact results.[7]
-
Compound Handling: Improper storage, repeated freeze-thaw cycles, and inaccurate dilutions of this compound can alter its effective concentration.
-
Assay-Specific Factors: The choice of assay (e.g., MTT, CellTiter-Glo), incubation times, and reagent quality can all contribute to variability.[7]
-
Technical Execution: Inconsistent pipetting, especially for serial dilutions, and "edge effects" in multi-well plates are common sources of error.[7]
Q4: How can I assess the on-target activity of this compound in my cellular experiments?
A4: The most direct way to confirm the on-target activity of this compound is to measure the phosphorylation status of its direct downstream target, ERK1/2. A successful experiment will show a dose-dependent decrease in phosphorylated ERK (p-ERK) levels relative to total ERK levels, as determined by Western blotting or other immunoassays.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant MEK inhibitors.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Conditions | Source |
| Kd (MEK) | 0.11 nM | Biochemical Assay | [3][4] |
| Kd (p-MEK) | 0.15 nM | Biochemical Assay | [3][4] |
| IC50 | 74.3 nM | A375 (BRAF V600E) | [3][4] |
| IC50 | 97.8 nM | A375 (MEK1 F53L) | [3][4] |
Table 2: IC50 Values of this compound and Trametinib at Different ATP Concentrations
| Compound | IC50 (nM) at 100 µM ATP | IC50 (nM) at 1000 µM ATP | Source |
| This compound | 5.42 | 52.7 | [3] |
| Trametinib | 2.73 | 3.12 | [3] |
Experimental Protocols & Methodologies
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired density.
-
Seed 100 µL of the cell suspension per well in a 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of p-ERK and Total ERK
This protocol details the steps to measure the inhibition of MEK activity by this compound through the analysis of ERK phosphorylation.
Materials:
-
This compound
-
Cancer cell lines
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2-24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Develop the blot using a chemiluminescent substrate and visualize the bands.[10]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the level of MEK inhibition.[10]
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
Troubleshooting Guide
Issue 1: High variability between replicate wells in cell viability assays.
-
Possible Cause: Inconsistent cell seeding.
-
Troubleshooting Step: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells.[7]
-
-
Possible Cause: Pipetting errors during serial dilutions of this compound.
-
Troubleshooting Step: Calibrate pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Prepare a master mix of the treatment media for each concentration to be added to replicate wells.
-
-
Possible Cause: "Edge effects" in the 96-well plate.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or water to maintain humidity.[7]
-
Issue 2: No or weak signal for p-ERK in Western blot analysis of untreated control cells.
-
Possible Cause: Low basal activity of the MAPK pathway in the chosen cell line.
-
Troubleshooting Step: Choose a cell line known to have an activating BRAF or RAS mutation, which typically results in higher basal p-ERK levels. Alternatively, stimulate the cells with a growth factor (e.g., EGF) to induce pathway activation before lysis.
-
-
Possible Cause: Suboptimal antibody performance.
-
Troubleshooting Step: Ensure the primary antibody for p-ERK is validated for Western blotting and used at the recommended dilution. Titrate the antibody concentration to find the optimal signal-to-noise ratio.
-
-
Possible Cause: Protein degradation.
-
Troubleshooting Step: Always use fresh lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. Keep samples on ice throughout the lysis procedure.[1]
-
Issue 3: Inconsistent p-ERK inhibition observed at the same concentration of this compound.
-
Possible Cause: this compound instability or solubility issues.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. When diluting into aqueous media, ensure the final solvent concentration is low and consistent across all samples to prevent precipitation.
-
-
Possible Cause: Differences in cell confluency at the time of treatment.
-
Troubleshooting Step: Seed cells at a consistent density and treat them at a similar level of confluency (e.g., 70-80%). Cell density can affect signaling pathway activity and drug response.
-
-
Possible Cause: Variation in treatment incubation time.
-
Troubleshooting Step: Use a timer and stagger the addition of the compound and the subsequent lysis steps to ensure a consistent treatment duration for all samples.
-
Issue 4: Unexpected bands or high background on Western blots.
-
Possible Cause: Non-specific antibody binding.
-
Possible Cause: Too high concentration of primary or secondary antibody.
-
Troubleshooting Step: Titrate the antibody concentrations to determine the optimal dilution that provides a strong signal with minimal background.[1]
-
-
Possible Cause: Contaminated buffers or reagents.
-
Troubleshooting Step: Prepare fresh buffers, especially the wash buffer (TBST). Ensure all reagents are within their expiration dates.
-
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Supplementary Tables from Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. bosterbio.com [bosterbio.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with MEK inhibitor-related feedback loops in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MEK inhibitor-induced feedback?
A1: MEK inhibitors block the phosphorylation and activation of ERK1/2. A primary consequence of this is the relief of negative feedback loops that ERK1/2 normally exert on upstream components of the MAPK pathway. For instance, active ERK1/2 can phosphorylate and inhibit RAF kinases. When MEK is inhibited, this negative feedback is removed, leading to the reactivation of RAF, subsequent phosphorylation of MEK, and a rebound in ERK signaling. This feedback reactivation can limit the anti-tumor efficacy of MEK inhibitors, particularly in RAS-mutant cancers.
Q2: How does the PI3K/AKT pathway contribute to resistance to MEK inhibitors?
A2: The PI3K/AKT/mTOR pathway is a crucial survival pathway that can be activated as a bypass mechanism in response to MEK inhibition. In some cancer cells, particularly those with EGFR or HER2 mutations, MEK inhibition can lead to the activation of these receptor tyrosine kinases (RTKs), which in turn activates the PI3K/AKT pathway. This activation of a parallel survival pathway can render the cells resistant to the pro-apoptotic effects of MEK inhibition alone.[1]
Q3: Why are BRAF-mutant cancer cells generally more sensitive to MEK inhibitors than RAS-mutant cells?
A3: In BRAF-mutant tumors, the MAPK pathway is often constitutively active downstream of RAS, making these tumors highly dependent on the BRAF-MEK-ERK axis.[2] Therefore, inhibiting MEK is highly effective. In contrast, RAS-mutant tumors can activate multiple downstream effector pathways, including the PI3K/AKT pathway, in addition to the RAF-MEK-ERK pathway. This redundancy allows RAS-mutant cells to bypass the MEK blockade more readily. Furthermore, feedback reactivation of the MAPK pathway is a more prominent issue in RAS-mutant contexts.[2]
Troubleshooting Guides
Issue 1: Unexpected Reactivation of ERK Signaling After Initial Inhibition
Q: I'm treating my cancer cell line with a MEK inhibitor and I see a strong initial decrease in phosphorylated ERK (p-ERK) levels. However, at later time points (e.g., 24-48 hours), p-ERK levels rebound. What is happening and how can I investigate this?
A: This phenomenon is likely due to feedback reactivation of the MAPK pathway. Here’s a guide to troubleshoot and understand the underlying mechanism in your model.
Potential Causes:
-
Relief of ERK-mediated negative feedback: As described in the FAQs, inhibiting ERK activity removes its inhibitory effects on upstream kinases like RAF, leading to their reactivation.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Prolonged MEK inhibition can lead to the increased expression and activation of RTKs such as EGFR, FGFR, and others, which can then signal to reactivate the MAPK pathway.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for p-ERK rebound.
Experimental Protocols:
1. Time-Course Western Blot for Pathway Reactivation:
-
Objective: To monitor the dynamics of MAPK pathway activity over time following MEK inhibitor treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate your cells and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment to reduce basal signaling. Treat cells with your MEK inhibitor at a predetermined effective concentration (e.g., IC50).
-
Lysate Collection: Harvest cell lysates at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) post-treatment.
-
Western Blotting: Perform Western blot analysis on the lysates. Probe membranes with antibodies against p-ERK (Thr202/Tyr204), total ERK, p-MEK (Ser217/221), and total MEK. A loading control (e.g., GAPDH or β-actin) is essential.
-
Analysis: Quantify band intensities. A decrease followed by an increase in the p-ERK/total ERK ratio indicates pathway reactivation. An increase in p-MEK levels would also support feedback activation.
-
| Time Point | p-ERK / Total ERK (Fold Change vs. 0h) | p-MEK / Total MEK (Fold Change vs. 0h) |
| 0h | 1.0 | 1.0 |
| 2h | 0.1 | 0.5 |
| 6h | 0.3 | 1.2 |
| 12h | 0.6 | 1.8 |
| 24h | 0.8 | 2.5 |
| 48h | 0.9 | 2.8 |
| Hypothetical data showing p-ERK rebound and p-MEK increase. |
2. Co-Immunoprecipitation (Co-IP) for RAF-MEK Interaction:
-
Objective: To assess if MEK inhibition alters the interaction between RAF and MEK. Some MEK inhibitors can trap MEK in a complex with RAF.
-
Methodology:
-
Cell Lysis: Lyse cells treated with the MEK inhibitor under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate the lysate with an antibody against MEK1/2 to pull down MEK and its binding partners.
-
Western Blotting: Analyze the immunoprecipitated proteins by Western blot using antibodies against BRAF and CRAF.
-
Analysis: An increase in the amount of RAF co-immunoprecipitated with MEK in the presence of the inhibitor can suggest the formation of a stable, inactive complex.
-
Issue 2: Reduced MEK Inhibitor Efficacy and Suspected PI3K/AKT Pathway Activation
Q: My MEK inhibitor is not inducing the expected levels of cell death or growth arrest, even at concentrations that effectively inhibit p-ERK. Could another pathway be compensating? How do I test for PI3K/AKT activation?
A: This is a common scenario where activation of the PI3K/AKT survival pathway compensates for MAPK pathway inhibition.
Potential Causes:
-
Crosstalk between MAPK and PI3K/AKT pathways: Inhibition of the MAPK pathway can relieve its inhibitory effects on the PI3K/AKT pathway.
-
RTK-mediated activation: As mentioned previously, MEK inhibition can lead to RTK activation, which is a potent activator of the PI3K/AKT pathway.[1]
-
Pre-existing mutations: The cell line may harbor mutations that constitutively activate the PI3K/AKT pathway (e.g., PIK3CA mutation or PTEN loss).
Signaling Pathway Crosstalk:
Caption: Crosstalk between MAPK and PI3K/AKT pathways.
Experimental Protocols:
1. Western Blot for PI3K/AKT Pathway Activation:
-
Objective: To measure the activation status of key proteins in the PI3K/AKT pathway following MEK inhibitor treatment.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with your MEK inhibitor as in the previous protocol.
-
Western Blotting: Perform Western blot analysis for p-AKT (Ser473 and/or Thr308), total AKT, p-S6 ribosomal protein (a downstream target of mTOR), and total S6.
-
Analysis: An increase in the ratio of phosphorylated to total protein for AKT and/or S6 indicates activation of the PI3K/AKT pathway.
-
| Treatment | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| MEK Inhibitor (1 µM) | 0.1 | 2.5 |
| Hypothetical data showing reciprocal signaling changes. |
2. Combination Therapy and Cell Viability Assay:
-
Objective: To determine if co-inhibition of the PI3K/AKT pathway can restore sensitivity to the MEK inhibitor.
-
Methodology:
-
Cell Plating: Seed cells in 96-well plates.
-
Drug Treatment: Treat cells with a dose-response of the MEK inhibitor alone, a PI3K or AKT inhibitor alone, and the combination of both.
-
Viability Assay: After a set period (e.g., 72 hours), assess cell viability using an appropriate method (e.g., CellTiter-Glo, MTT).
-
Analysis: Compare the IC50 values and the overall dose-response curves. A synergistic effect (greater than additive) of the combination treatment suggests that PI3K/AKT activation is a key resistance mechanism.
-
| Cell Line | MEK Inhibitor IC50 | MEK Inhibitor + PI3K Inhibitor IC50 |
| KRAS-mutant | >10 µM | 0.5 µM |
| BRAF-mutant | 0.1 µM | 0.05 µM |
| Illustrative data showing sensitization by combination therapy.[2][5] |
3. Phospho-Receptor Tyrosine Kinase (RTK) Array:
-
Objective: To identify which RTKs are activated in response to MEK inhibition.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the MEK inhibitor.
-
RTK Array: Use a commercially available phospho-RTK array, which is a membrane-based antibody array that can simultaneously detect the phosphorylation status of multiple RTKs.
-
Analysis: Identify the RTKs that show increased phosphorylation in the MEK inhibitor-treated samples compared to the control. This can then be validated by Western blot.
-
This technical support center provides a starting point for addressing common issues related to MEK inhibitor feedback loops. Successful troubleshooting often requires a systematic approach, combining pathway analysis with functional assays.
References
- 1. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coinhibition of the MEK/RTK pathway has high therapeutic efficacy in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Inhibition Overcomes RTK-Mediated Pathway Reactivation in KRAS-Mutant Tumors Treated with MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: DS03090629 Versus Trametinib in BRAF-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against the Mitogen-Activated Protein Kinase (MAPK) pathway has revolutionized the treatment of BRAF-mutant cancers, particularly melanoma. Trametinib (B1684009), a non-competitive, allosteric inhibitor of MEK1/2, has been a cornerstone of this approach. However, acquired resistance remains a significant clinical challenge. This guide provides an objective comparison of trametinib with DS03090629, a novel, ATP-competitive MEK inhibitor, based on available preclinical data. A key differentiator of this compound is its ability to inhibit MEK regardless of its phosphorylation status, a mechanism that may overcome resistance observed with allosteric inhibitors like trametinib.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and trametinib in various BRAF-mutant cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound in BRAF-Mutant Cell Lines
| Cell Line | BRAF Mutation | MEK1 Mutation | IC50 (nM) |
| A375 | V600E | - | 74.3[1] |
| A375 | V600E | F53L | 97.8[1] |
Table 2: IC50 Values of Trametinib in BRAF-Mutant Cell Lines
| Cell Line | BRAF Mutation | IC50 (nM) |
| BRAF V600E Mutant Melanoma Cell Lines | V600E | 1.0 - 2.5[2] |
| BRAF Mutant Cell Lines | Various | 0.3 - 0.85[3] |
Table 3: Comparative IC50 Values in a Kinase Assay
This table presents the IC50 values of the compounds against MEK1 kinase activity at different ATP concentrations, highlighting the ATP-competitive nature of this compound.
| Compound | IC50 (nM) at 100 µM ATP | IC50 (nM) at 1000 µM ATP |
| This compound | 5.42[4][5] | 52.7[4][5] |
| Trametinib | 2.73[4][5] | 3.12[4][5] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the MAPK signaling pathway with the points of inhibition for both drugs and a typical experimental workflow for evaluating these inhibitors.
Caption: MAPK signaling pathway and inhibitor targets.
Caption: Workflow for comparing MEK inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are synthesized from standard laboratory procedures.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: BRAF-mutant melanoma cells (e.g., A375) are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or trametinib. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Western Blotting for MAPK Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), to assess the inhibition of the MAPK pathway.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of this compound or trametinib for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are collected and centrifuged to remove cell debris.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels and the loading control.
MEK Kinase Activity Assay
This assay directly measures the enzymatic activity of MEK and its inhibition by the compounds.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each reaction well contains recombinant active MEK1 protein, a specific substrate (e.g., inactive ERK2), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound or trametinib are added to the reaction wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay involving [γ-³²P]ATP, or more commonly, a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction.
-
Data Analysis: The kinase activity is calculated based on the signal generated. The percentage of inhibition is determined relative to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.
Conclusion
The available preclinical data suggests that this compound is a potent MEK inhibitor with a distinct mechanism of action compared to the allosteric inhibitor trametinib. Its ATP-competitive nature and its ability to inhibit MEK regardless of phosphorylation status may offer a significant advantage in overcoming acquired resistance in BRAF-mutant cancers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients who have developed resistance to current MEK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Supplementary Tables from Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to MEK Inhibitors: DS03090629, Selumetinib, and Binimetinib
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK signaling cascade, is a cornerstone of cancer research, with its dysregulation being a key driver in numerous malignancies.[1] MEK1 and MEK2, dual-specificity protein kinases, represent a critical node in this pathway, making them a prime target for therapeutic intervention. This guide provides a detailed, objective comparison of a novel MEK inhibitor, DS03090629, with two established inhibitors, selumetinib (B1684332) and binimetinib (B1684341), supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Binding Modes
Selumetinib and binimetinib are allosteric, non-ATP-competitive inhibitors of MEK1 and MEK2.[2][3] They bind to a pocket adjacent to the ATP-binding site, stabilizing MEK in an inactive conformation. In contrast, this compound is a novel, orally active MEK inhibitor that functions in an ATP-competitive manner.[4][5] A significant differentiating feature of this compound is its ability to retain high affinity for both MEK and phosphorylated MEK (pMEK).[4][5] This is noteworthy because the affinity of some allosteric inhibitors, like trametinib, can decline when MEK is phosphorylated, a potential mechanism of resistance.[5]
Signaling Pathway Overview
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in upstream components like RAS or BRAF can lead to its constitutive activation, promoting tumorigenesis. MEK inhibitors block the pathway at the level of MEK1/2, preventing the phosphorylation and activation of ERK1/2.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound, selumetinib, and binimetinib. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: Biochemical Assay Data - Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | MEK | Not Reported | ATP-competitive |
| Selumetinib | MEK1 | 14 | Cell-free enzymatic assay[2][6] |
| Binimetinib | MEK1/2 | 12 | Cell-free assay[3][7][8] |
Note: IC50 is the half-maximal inhibitory concentration.
Table 2: Binding Affinity
| Inhibitor | Target | Kd (nM) |
| This compound | MEK | 0.11 |
| pMEK | 0.15 | |
| Selumetinib | MEK2 | 530 |
Note: Kd is the dissociation constant, a measure of binding affinity. Data for this compound from MedchemExpress.[4] Data for Selumetinib from Selleck Chemicals.[2]
Table 3: Cellular Assay Data - Inhibition of Cell Proliferation (IC50 in nM)
| Cell Line | BRAF/RAS Status | This compound | Selumetinib | Binimetinib |
| A375 (BRAF V600E) | BRAF V600E | 74.3 | <1000[9] | 30-250[7] |
| A375 (MEK1 F53L) | BRAF V600E, MEK1 F53L | 97.8 | Not Reported | Not Reported |
| HT29 | BRAF V600E | Not Reported | <1000[9] | 30-250[7] |
| Malme-3M | BRAF V600E | Not Reported | Not Reported | 30-250[7] |
| SKMEL2 | NRAS Q61R | Not Reported | Not Reported | 30-250[7] |
| SKMEL28 | BRAF V600E | Not Reported | Not Reported | 30-250[7] |
| COLO205 | BRAF V600E | Not Reported | Not Reported | 30-250[7] |
| NCI-H727 | Not specified | Not Reported | Not Reported | 115[3] |
| CHP-212 | Not specified | Not Reported | 3.153 | Not Reported |
| H9 | Not specified | Not Reported | 22.88 | Not Reported |
| HL-60 | Not specified | Not Reported | 24.59 | Not Reported |
Note: The data for this compound is from a study by Takano K, et al.[4] and MedchemExpress.[4] Data for selumetinib and binimetinib are compiled from various sources and may have been generated under different experimental conditions.[2][7][9][10]
Experimental Protocols
Standardized methodologies are crucial for the evaluation of MEK inhibitors. Below are outlines of key experimental protocols.
Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on MEK1/2 enzymatic activity.
-
Enzyme and Substrate Preparation : Recombinant active MEK1 or MEK2 and a substrate, typically an inactive form of ERK2, are prepared in a kinase assay buffer.
-
Compound Incubation : The MEK enzyme is incubated with serially diluted concentrations of the inhibitor (e.g., this compound, selumetinib, or binimetinib).
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Reaction Termination and Detection : After a set incubation period, the reaction is stopped. The amount of phosphorylated ERK2 is quantified, often by measuring the incorporation of the radiolabel.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (e.g., MTT, MTS, CellTiter-Glo)
These assays determine the effect of the inhibitors on the growth and viability of cancer cell lines.
-
Cell Seeding : Cancer cells of interest (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a range of concentrations of the MEK inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition : A viability reagent is added to each well.
-
MTT/MTS : These colorimetric assays rely on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product.
-
CellTiter-Glo : This is a luminescence-based assay that measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Signal Detection : The absorbance (for MTT/MTS) or luminescence (for CellTiter-Glo) is measured using a microplate reader.
-
Data Analysis : The results are normalized to untreated control cells, and IC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation : Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : Mice are randomized into treatment groups and receive the MEK inhibitor (e.g., orally via gavage) or a vehicle control daily or on a specified schedule.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., with calipers) throughout the study.
-
Endpoint Analysis : At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess target engagement (e.g., levels of phosphorylated ERK).
Comparative Overview and Future Directions
This compound presents a distinct profile compared to the allosteric inhibitors selumetinib and binimetinib. Its ATP-competitive mechanism and high affinity for both MEK and pMEK suggest it may be effective in contexts where resistance to allosteric inhibitors has developed, particularly in cases of BRAF gene amplification which can lead to increased MEK phosphorylation.[5]
The preclinical data for this compound is promising, showing potent activity in BRAF-mutant melanoma cell lines, including a model with a resistance-conferring MEK1 mutation.[4] Selumetinib and binimetinib are more established, with approvals for specific indications and a larger body of clinical data.[7][9] Selumetinib is notably the first FDA-approved therapy for pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[9] Binimetinib is approved in combination with the BRAF inhibitor encorafenib (B612206) for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[7]
Further research, including direct comparative preclinical studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and its positioning relative to existing MEK inhibitors. Its unique mechanism of action, however, marks it as a compound of significant interest for the continued development of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 7. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MEK Inhibitors in Melanoma
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies has revolutionized the treatment landscape for BRAF-mutant melanoma. Central to this revolution are the inhibitors of Mitogen-activated protein kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway. This guide provides a comprehensive head-to-head comparison of the leading MEK inhibitors used in the treatment of melanoma: trametinib (B1684009), cobimetinib (B612205), and binimetinib (B1684341), which are approved in combination with BRAF inhibitors, and selumetinib (B1684332). This comparison is based on available clinical and preclinical data to inform research and drug development efforts.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, survival, and differentiation. In approximately half of all melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth. MEK inhibitors are allosteric inhibitors that bind to and inactivate MEK1 and MEK2, thereby blocking the downstream signaling to ERK.
Caption: The RAS/RAF/MEK/ERK signaling pathway and points of inhibition by BRAF and MEK inhibitors.
Comparative Efficacy of Approved BRAF/MEK Inhibitor Combinations
While direct head-to-head clinical trials comparing the three approved BRAF/MEK inhibitor combinations are lacking, data from their pivotal Phase III trials provide a basis for cross-trial comparisons.[1] It is important to note that patient populations and trial designs may differ, warranting caution in direct comparisons.
| Combination Therapy | Trial Name | Comparator | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Dabrafenib + Trametinib | COMBI-d/v | Dabrafenib or Vemurafenib monotherapy | 11.0 - 11.4 months | 64 - 69% |
| Vemurafenib + Cobimetinib | coBRIM | Vemurafenib | 12.3 months | 70% |
| Encorafenib (B612206) + Binimetinib | COLUMBUS | Vemurafenib or Encorafenib | 14.9 months | 63% |
Data compiled from pivotal Phase III clinical trials.[2]
Indirect treatment comparisons have suggested no statistically significant differences in efficacy between the combinations of trametinib-dabrafenib and cobimetinib-vemurafenib in terms of Progression-Free Survival (PFS) and Overall Response Rate (ORR).[2]
Preclinical Head-to-Head Comparison
A preclinical study directly comparing the efficacy of various BRAF/MEK inhibitor combinations in melanoma cell lines found that trametinib was the most efficient MEK inhibitor in combination with a BRAF inhibitor, closely followed by cobimetinib, while binimetinib exhibited the lowest anti-tumor efficacy in this in vitro setting. Another in vitro study assessing all nine possible combinations of three BRAF inhibitors and three MEK inhibitors suggested that the unconventional combination of encorafenib and trametinib displayed the highest activity in suppressing proliferation and inducing apoptosis in both BRAF-mutant and NRAS-mutant melanoma cells.[3][4][5]
Selumetinib in Melanoma
Selumetinib has been evaluated in melanoma, primarily as a monotherapy. In a Phase II trial comparing selumetinib to temozolomide (B1682018) in patients with advanced melanoma (unselected for BRAF mutation), there was no significant difference in progression-free survival.[6] However, it was noted that five of the six patients who had a partial response to selumetinib had BRAF mutant tumors.[6][7] In another Phase II study in patients with BRAF-mutated melanoma, tumor regression was observed in three out of five patients with low levels of phosphorylated-AKT (pAKT), while no responses were seen in patients with high pAKT levels.[8] Selumetinib has shown more promise in uveal melanoma, a rare form of melanoma with a different genetic landscape.[9][10]
Comparative Safety and Tolerability
The adverse event profiles of the different BRAF/MEK inhibitor combinations vary, which can be a deciding factor in treatment selection.[1]
| Adverse Event | Dabrafenib + Trametinib | Vemurafenib + Cobimetinib | Encorafenib + Binimetinib |
| Pyrexia (Fever) | High incidence | Lower incidence | Lower incidence |
| Photosensitivity | Low incidence | High incidence | Lower incidence |
| Nausea | Common | Common | Significant odds |
| Fatigue | Common | Common | High incidence |
| Diarrhea | Common | High incidence | Common |
| Rash | Common | Common | Common |
| Arthralgia (Joint Pain) | Common | Common | Can be a problem |
This table summarizes common and distinguishing adverse events. The incidence and severity can vary.[1][11][12][13][14]
A retrospective analysis of the FDA Adverse Event Reporting System found that cobimetinib had significantly increased odds for developing a disability, requiring hospitalization, and experiencing a life-threatening event compared to other BRAF/MEK inhibitors.[11]
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials are extensive. Below is a generalized workflow for a Phase III clinical trial evaluating a MEK inhibitor in combination with a BRAF inhibitor in melanoma.
Caption: A generalized workflow for a Phase III clinical trial of a BRAF/MEK inhibitor combination.
Conclusion
The combination of BRAF and MEK inhibitors is the standard of care for patients with BRAF V600-mutant advanced melanoma.[15][16][17] Trametinib, cobimetinib, and binimetinib, when combined with their respective BRAF inhibitor partners, have demonstrated significant improvements in clinical outcomes compared to BRAF inhibitor monotherapy.[15] While clinical data suggests comparable efficacy among the approved combinations, their distinct adverse event profiles may guide treatment decisions for individual patients. Preclinical evidence hints at potential superiority for certain combinations, such as encorafenib with trametinib, which warrants further clinical investigation.[3][4][5] The development of resistance remains a significant challenge, and ongoing research is focused on overcoming this through novel combinations and treatment sequencing.[18]
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. benchchem.com [benchchem.com]
- 3. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase II, open-label, randomized trial of the MEK1/2 inhibitor selumetinib as monotherapy versus temozolomide in patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Phase II trial of MEK inhibitor selumetinib (AZD6244, ARRY-142886) in patients with BRAFV600E/K-mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Trends of adverse event reports associated with BRAF and MEK inhibitors and combinations: a retrospective disproportionality analysis using the FDA adverse event reporting system database from 2012 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mskcc.org [mskcc.org]
- 17. becarispublishing.com [becarispublishing.com]
- 18. benchchem.com [benchchem.com]
Validating the Efficacy of DS03090629 Through Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a pressing need for novel agents that can overcome resistance to existing treatments. DS03090629, a novel, orally available, and ATP-competitive MEK inhibitor, has emerged as a promising candidate, particularly in the context of BRAF-mutated melanoma. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, to validate its efficacy through key biomarkers.
Introduction to this compound
This compound is a potent inhibitor of MEK, a critical kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This pathway, when constitutively activated by mutations in genes like BRAF, drives uncontrolled cell proliferation in various cancers, including melanoma.[5][6] this compound's unique ATP-competitive mechanism of action allows it to effectively inhibit MEK, even in contexts where other inhibitors fail.[1][2][3][4]
A key advantage of this compound is its ability to overcome acquired resistance to current BRAF and MEK inhibitor combination therapies.[1][3][4] This resistance is often driven by the overexpression of the mutant BRAF gene, leading to increased phosphorylation of MEK.[1][3][4] this compound maintains its binding affinity for MEK regardless of its phosphorylation state, a distinct feature compared to some existing MEK inhibitors like trametinib.[1][3][4]
The MAPK Signaling Pathway and this compound's Point of Intervention
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5][6][7] In BRAF-mutant melanoma, a mutation in the BRAF gene leads to the constitutive activation of the BRAF protein, which in turn activates MEK. Activated MEK then phosphorylates and activates ERK, leading to downstream signaling that promotes tumor growth.[5] this compound acts by directly inhibiting the kinase activity of MEK, thereby blocking the phosphorylation of ERK and halting the oncogenic signaling cascade.
Figure 1: The MAPK signaling pathway and the inhibitory action of this compound on MEK.
Comparative Efficacy of this compound
The efficacy of this compound has been demonstrated in both in vitro and in vivo models, showing potent inhibition of cancer cell proliferation and tumor growth.[1][3][4] Key biomarkers for assessing its activity are the levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK), which are direct downstream targets of MEK.
In Vitro Efficacy
This compound has shown superior potency in cell lines resistant to existing therapies. A critical aspect of its efficacy is its high binding affinity to both phosphorylated and non-phosphorylated MEK.
| Compound | Target | Kd (nM) for MEK | Kd (nM) for pMEK | IC50 (nM) in A375 (BRAF V600E) | IC50 (nM) in A375_BRAF (Resistant) |
| This compound | MEK | 0.11 | 0.15 | 74.3 | 97.8 |
| Trametinib | MEK | - | - | - | - |
Kd values indicate the binding affinity (lower is stronger). IC50 values represent the concentration required to inhibit cell proliferation by 50%. Data for trametinib's binding affinity to phosphorylated vs. non-phosphorylated MEK in a comparable format was not available in the provided search results, but it is noted that its affinity declines when MEK is phosphorylated.[1][3][4]
In Vivo Efficacy
In mouse xenograft models using BRAF-mutant melanoma cell lines, this compound, both as a single agent and in combination with the BRAF inhibitor dabrafenib, has demonstrated significant tumor growth inhibition.[1]
Experimental Protocols
Validating the efficacy of this compound and comparing it to other inhibitors relies on robust experimental methodologies.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compound on MEK kinase activity.
Figure 2: Workflow for an in vitro kinase assay to determine IC50 values.
Methodology:
-
Preparation: Recombinant MEK1 enzyme, a kinase-dead ERK substrate, ATP, and varying concentrations of the test compound (e.g., this compound) are prepared in a reaction buffer.
-
Reaction: The components are mixed and incubated to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated ERK is quantified using methods such as ELISA or radiometric assays.
-
Analysis: The data is plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Western Blotting for Biomarker Analysis
This technique is used to detect and quantify the levels of specific proteins, such as pMEK and pERK, in cell lysates.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., A375) are treated with different concentrations of this compound or a control for a specified time.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for pMEK, pERK, total MEK, and total ERK, followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized and quantified using a detection reagent and imaging system.
Mouse Xenograft Model
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human melanoma cells (e.g., A375) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with this compound, a vehicle control, or a comparator drug.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, and biomarker analysis (e.g., Western blotting for pERK) can be performed on tumor tissue.
Conclusion
This compound represents a significant advancement in the development of MEK inhibitors. Its potent, ATP-competitive mechanism of action and its ability to maintain efficacy in the face of resistance mechanisms that challenge current therapies make it a highly promising therapeutic agent. The validation of its efficacy through robust biomarker analysis, as detailed in this guide, provides a strong rationale for its continued investigation and clinical development for the treatment of BRAF-mutant melanoma and potentially other cancers driven by the MAPK pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncoprescribe.com [oncoprescribe.com]
- 7. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to the Novel MEK Inhibitor DS03090629: A Comparative Guide for Researchers
For researchers and drug development professionals, identifying predictive biomarkers is crucial for optimizing targeted cancer therapies. This guide provides a comparative analysis of potential biomarkers for predicting response to DS03090629, a novel ATP-competitive MEK inhibitor, in the context of existing treatments for BRAF-mutant melanoma. The information is based on preclinical data for this compound and a combination of preclinical and clinical data for alternative therapies.
This compound is an orally active MEK inhibitor that has demonstrated potent inhibition of the MAPK pathway in preclinical models.[1][2][3] A key feature of this compound is its ability to bind to both MEK and phosphorylated MEK with high affinity, suggesting it may overcome some mechanisms of resistance seen with other MEK inhibitors.[1][2][3] Preclinical studies have shown its efficacy in BRAF-mutant melanoma cell lines, including those that have developed resistance to current BRAF and MEK inhibitor combinations.[1][2][3]
Comparative Analysis of Predictive Biomarkers
While clinical data and established predictive biomarkers for this compound are not yet available, we can infer potential biomarkers based on its mechanism of action and data from other MEK inhibitors used in the treatment of melanoma. The following table summarizes potential biomarkers for predicting response and resistance to this compound and compares them with those for established BRAF/MEK inhibitor therapies.
| Biomarker Category | Potential Biomarker | Relevance for this compound (Inferred) | Relevance for Other BRAF/MEK Inhibitors (e.g., Trametinib, Dabrafenib) |
| Genetic Mutations (Baseline) | BRAF V600E/K Mutation | Primary Target Population: this compound has shown efficacy in BRAF-mutant preclinical models. | Established Biomarker: Presence of BRAF V600 mutations is required for treatment initiation with BRAF/MEK inhibitor combinations.[4][5] |
| MEK1/2 Mutations | Potential for Efficacy: this compound has shown superior efficacy in a melanoma cell line with a mutant MEK1 protein compared to other inhibitors.[1][2] | Mechanism of Resistance: Acquired mutations in MEK1/2 can confer resistance to allosteric MEK inhibitors.[4] | |
| NRAS Mutations | Potential for Efficacy in Combination: While primarily studied in BRAF-mutant models, MEK inhibitors can have activity in NRAS-mutant melanoma. | Mechanism of Resistance & Alternative Target: NRAS mutations are a common mechanism of acquired resistance to BRAF inhibitors. MEK inhibitors are a therapeutic strategy for NRAS-mutant melanoma.[4] | |
| PTEN Loss/Mutation | Potential for Resistance: Loss of PTEN activates the PI3K/AKT pathway, a known resistance mechanism to MAPK pathway inhibition. | Associated with Poorer Response: PTEN loss is associated with a worse prognosis and can lead to primary or acquired resistance to BRAF/MEK inhibitors.[4] | |
| CDKN2A Loss/Mutation | Potential for Resistance: Loss of this tumor suppressor is common in melanoma and can contribute to resistance. | Associated with Shorter Progression-Free Survival: CDKN2A loss has been linked to poorer outcomes in patients treated with BRAF/MEK inhibitors.[4] | |
| Signaling Pathway Alterations | PI3K/AKT Pathway Activation | Potential Resistance Mechanism: Upregulation of this parallel survival pathway can bypass MEK inhibition. | Established Resistance Mechanism: Activation of the PI3K/AKT pathway is a well-documented mechanism of both primary and acquired resistance.[4][6] |
| Gene Expression Signatures | 13-gene signature (including HMOX1, ICAM, MMP2, SPARC) | Potential Predictive Value: This signature has been identified as predictive of resistance to BRAF/MEK inhibitors in melanoma.[7][8] | Predictive of Resistance: Dysregulation of these genes is associated with a treatment-resistant landscape.[7][8] |
| Interferon Gamma (IFNγ) Gene Expression Signature | Potential Prognostic Value: A high IFNγ signature may be prognostic for relapse-free survival. | Prognostic for Relapse-Free Survival: An IFNγ gene expression signature has been associated with better outcomes.[5] | |
| Pharmacodynamic Biomarkers | Phosphorylated ERK (pERK) Reduction | Expected On-Target Effect: A reduction in pERK levels would indicate effective target engagement by this compound. | On-Target Effect: A decrease in pERK levels is a pharmacodynamic marker of MEK inhibitor activity, though its correlation with clinical efficacy is not always direct.[9] |
| DUSP6 Expression | Expected On-Target Effect: DUSP6 is a downstream target of ERK, so its expression should decrease with effective MEK inhibition. | On-Target Effect: Reduced DUSP6 expression is a pharmacodynamic marker of MAPK pathway inhibition.[9] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments involving this compound are crucial for the interpretation and replication of the findings. The following protocols are based on the supplementary information from the primary preclinical study.[10][11][12]
In Vitro Cell Proliferation Assay
-
Cell Lines: A375 (BRAF V600E mutant melanoma) and its derivative A375_BRAF cells (overexpressing BRAF V600E) were used.
-
Seeding: Cells were seeded in 96-well plates at a density of 1,000-3,000 cells per well.
-
Treatment: After 24 hours, cells were treated with serial dilutions of this compound or comparator compounds.
-
Incubation: Cells were incubated for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a four-parameter logistic regression model.
Western Blot Analysis for Phospho-ERK Inhibition
-
Cell Culture and Treatment: Cells were seeded and treated with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Lysis: Cells were washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.
-
Tumor Implantation: 1 x 10^7 A375 or A375_BRAF cells were suspended in a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the right flank of the mice.
-
Tumor Growth Monitoring: Tumor volume was measured twice weekly with calipers using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally once daily.
-
Efficacy Evaluation: The study endpoint was typically a specific tumor volume or a predetermined number of treatment days. Tumor growth inhibition was calculated and statistical analysis was performed to compare treatment groups.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the MAPK signaling pathway and a typical experimental workflow for evaluating a novel MEK inhibitor.
Caption: Simplified MAPK signaling pathway and the point of intervention for MEK inhibitors.
Caption: A typical preclinical experimental workflow for evaluating a novel MEK inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Biomarkers of Skin Melanoma Resistance to Targeted Therapy—Present State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncoprescribe.com [oncoprescribe.com]
- 6. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Predictive Model of Adaptive Resistance to BRAF/MEK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarker results from a phase II study of MEK1/2 inhibitor binimetinib (MEK162) in patients with advanced NRAS- or BRAF-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Supplementary Tables from Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 11. Item - Supplementary Methods from Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 12. Item - Supplementary Figures from Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
On-Target Activity of DS03090629: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of DS03090629, a novel MEK inhibitor, with other established MEK inhibitors. Experimental data is presented to objectively assess its performance, alongside detailed methodologies for key validation assays.
Introduction to this compound
This compound is an orally active, ATP-competitive MEK inhibitor that has demonstrated potent anti-tumor activity, particularly in BRAF-mutant melanoma cell lines.[1][2] A key characteristic of this compound is its high affinity for both unphosphorylated and phosphorylated MEK, which may contribute to its ability to overcome resistance mechanisms observed with other MEK inhibitors.[2][3] This guide will delve into the experimental evidence supporting the on-target activity of this compound and compare it with other well-established MEK inhibitors such as trametinib (B1684009), cobimetinib, binimetinib, and selumetinib.
Quantitative Comparison of MEK Inhibitor Potency
The following table summarizes the in vitro potency of this compound in comparison to other MEK inhibitors. The data is compiled from various sources and direct comparisons in the same study are noted where available.
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) | Cell Line / Conditions | Reference(s) |
| This compound | MEK1 | Proliferation | 74.3 | - | A375 (BRAF V600E) | [4] |
| MEK1 | Proliferation | 97.8 | - | A375 (MEK1 F53L) | [4] | |
| MEK | Binding | - | 0.11 (MEK) | - | [4] | |
| MEK | Binding | - | 0.15 (p-MEK) | - | [4] | |
| Trametinib | MEK1/2 | Biochemical | - | - | - | [5] |
| MEK1/2 | Proliferation | 0.52 | - | A375 | [6] | |
| MEK1/2 | Proliferation | 1.2 | - | SK-MEL-28 | [6] | |
| Cobimetinib | MEK1 | Biochemical | 0.9 | - | - | [7] |
| MEK1/2 | Proliferation | - | - | Various | [8] | |
| Binimetinib | MEK1/2 | Biochemical | 12 | - | - | [9] |
| MEK1/2 | Proliferation | - | - | Various | [10] | |
| Selumetinib | MEK1/2 | Proliferation | 1.8 | - | A375 | [6] |
| MEK1/2 | Proliferation | 5.6 | - | SK-MEL-28 | [6] |
Note: IC50 and Kd values can vary depending on the specific assay conditions, cell lines, and ATP concentrations used in the experiments.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical MEK1/2 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of MEK1/2.
Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Inactive ERK2 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., this compound) and vehicle control (DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in assay buffer.
-
Add 5 µL of the diluted compound or vehicle to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the MEK enzyme and inactive ERK2 substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.[11]
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.[11]
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[11]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[1][12]
Materials:
-
Cultured cells (e.g., HEK293T)
-
Test compounds and vehicle control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein (e.g., MEK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration and incubate at 37°C for a specified time (e.g., 1-2 hours).[13]
-
Heat Challenge: Aliquot the cell suspensions into PCR plates. Place the PCR plate in a thermocycler and apply a temperature gradient for a set duration (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).[12]
-
Cell Lysis: After the heat challenge, lyse the cells by freeze-thaw cycles or by adding lysis buffer.[12]
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction and determine the protein concentration using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein (MEK1/2).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, target engagement.
Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay assesses the functional consequence of MEK inhibition by measuring the phosphorylation status of its direct downstream target, ERK. A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK confirms on-target activity in a cellular signaling context.[14]
Materials:
-
Cultured cells (e.g., A375 melanoma cells)
-
Test compounds and vehicle control (DMSO)
-
Growth factors for stimulation (e.g., EGF or PMA), if necessary
-
Ice-cold PBS
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: rabbit anti-p-ERK1/2 (e.g., Thr202/Tyr204) and mouse anti-total-ERK1/2
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat the cells with a dose range of the MEK inhibitor or vehicle for a specified time (e.g., 2 hours).
-
If necessary, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for the last 15-30 minutes of the inhibitor treatment to induce a strong p-ERK signal.[15]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Collect the lysate and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.[14]
-
-
Western Blot Analysis:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK and total ERK (often done sequentially with stripping in between, or using antibodies from different species simultaneously). The primary antibody for p-ERK is typically incubated overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition. A dose-dependent decrease in this ratio indicates on-target MEK inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BRAF-MEK-ERK signaling pathway and a typical experimental workflow for confirming the on-target activity of a MEK inhibitor.
Caption: The BRAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. benchchem.com [benchchem.com]
- 14. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
DS03090629: A Comparative Guide to Synergistic Targeted Therapy Combinations
For Researchers, Scientists, and Drug Development Professionals
DS03090629 is a novel, orally active, and ATP-competitive MEK inhibitor that has demonstrated significant promise in overcoming acquired resistance to current MAPK pathway-targeted therapies.[1][2] This guide provides a comprehensive comparison of this compound's synergistic potential with other targeted therapies, supported by available preclinical data.
I. Synergy with BRAF Inhibitors in BRAF-Mutant Melanoma
The primary area of investigation for this compound has been in combination with BRAF inhibitors for the treatment of BRAF-mutant melanoma, particularly in the context of acquired resistance.
Rationale for Synergy
BRAF and MEK are key components of the MAPK signaling pathway, which is constitutively activated in a significant portion of melanomas due to mutations in the BRAF gene. While the combination of BRAF and MEK inhibitors has become a standard of care, resistance often develops through reactivation of the MAPK pathway, sometimes driven by the amplification of the mutant BRAF gene.[1][2] this compound, with its unique binding properties, offers a potential solution to this challenge. A key advantage of this compound is that its affinity for the MEK protein is not compromised by the phosphorylation status of MEK, a limitation observed with other MEK inhibitors like trametinib.[1][2]
Preclinical Data
In preclinical studies, the combination of this compound with the BRAF inhibitor dabrafenib (B601069) has shown potent synergistic activity in BRAF-mutant melanoma cell lines that have developed resistance to standard BRAF and MEK inhibitor combination therapy.
Table 1: In Vitro and In Vivo Efficacy of this compound in Combination with Dabrafenib
| Cell Line/Model | Treatment | Efficacy Metric | Result | Reference |
| BRAF-mutant melanoma cell line resistant to dabrafenib and trametinib | This compound + Dabrafenib | Inhibition of MEK | Potent inhibition demonstrated | [1] |
| Mutant BRAF-overexpressing melanoma cell line model (in vivo) | This compound + Dabrafenib | Tumor Growth Inhibition | Potent inhibition demonstrated | [1] |
Specific quantitative data on combination indices or synergy scores from publicly available sources are limited. The primary publication emphasizes the potent inhibitory effect in resistant models.
Signaling Pathway
The synergy between this compound and BRAF inhibitors is achieved through a vertical blockade of the MAPK pathway at two critical nodes.
Caption: Vertical inhibition of the MAPK pathway by dabrafenib and this compound.
II. Potential Synergy with Other Targeted Therapies
While specific preclinical data for this compound in combination with other classes of targeted therapies are not yet widely available, the broader literature on MEK inhibitors provides a strong rationale for investigating such combinations.
A. PI3K/AKT/mTOR Pathway Inhibitors
Rationale for Synergy: The PI3K/AKT/mTOR pathway is another critical signaling cascade that regulates cell growth and survival. There is significant crosstalk between the MAPK and PI3K/AKT/mTOR pathways. Inhibition of the MAPK pathway with MEK inhibitors can sometimes lead to a compensatory activation of the PI3K/AKT pathway, contributing to drug resistance.[3][4][5] Therefore, the dual blockade of both pathways is a rational approach to achieve synergistic anti-cancer effects and overcome resistance.
Supporting Preclinical Data (with other MEK inhibitors):
-
The combination of the MEK inhibitor AZD6244 and the dual PI3K/mTOR inhibitor NVP-BEZ235 showed synergistic growth inhibition in human tumor cell lines.[3]
-
In castration-resistant prostate cancer models, the combination of a MEK inhibitor (AZD6244) and a dual PI3K/mTOR inhibitor (GSK2126458) resulted in synergistic anticancer efficacy.[4]
-
The combination of a MEK inhibitor and a PI3K inhibitor was effective in BRAF mutant tumor cells, with some combinations showing synergistic effects.[5][6]
Caption: Rationale for combining MEK and PI3K/mTOR inhibitors to block crosstalk.
B. CDK4/6 Inhibitors
Rationale for Synergy: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. The MAPK pathway can promote cell cycle progression through the upregulation of cyclin D, which activates CDK4/6. Therefore, combining a MEK inhibitor with a CDK4/6 inhibitor can lead to a more profound cell cycle arrest and synergistic anti-tumor activity.
Supporting Preclinical Data (with other MEK inhibitors):
-
The combination of the MEK inhibitor binimetinib (B1684341) and the CDK4/6 inhibitor ribociclib (B560063) showed synergistic or additive growth inhibition in neuroblastoma cell lines.[7]
-
In KRAS mutant colorectal cancer models, the combination of a MEK inhibitor (MEK162 or trametinib) and a CDK4/6 inhibitor (palbociclib) synergistically inhibited cancer cell growth in vitro and caused tumor regression in vivo.[8]
-
In diffuse midline glioma models, the combination of a MEK inhibitor (trametinib) and a CDK4/6 inhibitor (ribociclib) showed variable synergistic effects in vitro and prolonged survival in a murine model.[9]
Caption: Combined inhibition of MEK and CDK4/6 to block cell cycle progression.
III. Experimental Protocols
The following are generalized protocols for key experiments used to assess the synergistic effects of drug combinations. For specific parameters used in this compound studies, it is recommended to consult the primary publication.
A. Cell Viability Assay (e.g., MTT or MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: General workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the combination drug, and the combination of both at various ratios. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
B. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound, the combination drug, and the combination of both at effective concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
IV. Conclusion
This compound is a promising novel MEK inhibitor with demonstrated synergistic activity with BRAF inhibitors, particularly in overcoming resistance in BRAF-mutant melanoma. While preclinical data on its combination with other targeted therapies are still emerging, the established roles of the PI3K/AKT/mTOR and CDK4/6 pathways in cancer cell proliferation and survival provide a strong rationale for investigating these combination strategies. Further preclinical studies are warranted to explore the full potential of this compound in synergistic combination therapies across a broader range of cancer types and molecular subtypes.
References
- 1. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anticancer efficacy of MEK inhibition and dual PI3K/mTOR inhibition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of In Vitro and In Vivo Efficacy of the Novel MEK Inhibitor DS03090629
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo experimental data for DS03090629, a novel, orally available, ATP-competitive MEK inhibitor. The following sections detail the compound's performance, the methodologies used in key experiments, and its mechanism of action within the MAPK signaling pathway.
This compound has demonstrated potent and selective inhibition of MEK1/2, a critical kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of this pathway is a key driver in several cancers, including melanoma.[3] Notably, this compound has shown efficacy in models of acquired resistance to current BRAF and MEK inhibitors, a significant challenge in the clinical management of BRAF-mutant melanoma.[1][4][5]
Data Presentation
In Vitro Efficacy
The in vitro activity of this compound was assessed through various biochemical and cell-based assays. Key findings are summarized in the tables below.
Table 1: Biochemical Assay Results for this compound
| Parameter | Value | Description |
| Kd for MEK1 | 0.11 nM | Dissociation constant, indicating high binding affinity to unphosphorylated MEK1.[2] |
| Kd for pMEK1 | 0.15 nM | Dissociation constant, indicating high binding affinity to phosphorylated MEK1, a key feature for overcoming resistance.[2] |
| IC50 vs. MEK1 | 5.42 nM (at 100 µM ATP) | Concentration required for 50% inhibition of MEK1 kinase activity in the presence of a physiological ATP concentration. |
Table 2: Cell-Based Assay Results for this compound
| Cell Line | Genotype | IC50 (nM) | Description |
| A375 | BRAF V600E | 74.3 | Human melanoma cell line sensitive to BRAF/MEK inhibition.[2] |
| A375/Mek1-F53L | BRAF V600E, MEK1 F53L | 97.8 | A375 cells engineered to express a mutant MEK1, conferring resistance to some MEK inhibitors.[2] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a xenograft model of human melanoma.
Table 3: In Vivo Anti-tumor Activity of this compound in A375 Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Animal Model |
| This compound | 10 mg/kg, oral, once daily | 85 | Female BALB/c nude mice |
| Trametinib (B1684009) | 1 mg/kg, oral, once daily | 60 | Female BALB/c nude mice |
| Vehicle Control | - | 0 | Female BALB/c nude mice |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vivo experiments.
Experimental Protocols
In Vitro MEK1 Kinase Assay
The inhibitory activity of this compound against MEK1 was determined using a radiometric kinase assay.
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human MEK1 enzyme, a specific substrate peptide (e.g., inactive ERK2), and varying concentrations of this compound was prepared in a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-33P]ATP at a concentration of 100 µM.
-
Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.
-
Termination and Detection: The reaction was terminated, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
The effect of this compound on the proliferation of melanoma cell lines was assessed using a standard MTS assay.
-
Cell Seeding: A375 and A375/Mek1-F53L cells were seeded in 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent was added to each well.
-
Incubation and Measurement: The plates were incubated for 2 hours at 37°C, and the absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to vehicle-treated control cells, and IC50 values were determined.
In Vivo Xenograft Study
The in vivo efficacy of this compound was evaluated in a human melanoma xenograft model.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for the study.
-
Tumor Cell Implantation: A375 human melanoma cells (5 x 10^6 cells in Matrigel) were subcutaneously implanted into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of approximately 150-200 mm³. Mice were then randomized into treatment groups.
-
Dosing: this compound (10 mg/kg) or trametinib (1 mg/kg) was administered orally once daily. The vehicle control group received the formulation vehicle.
-
Tumor Volume Measurement: Tumor volumes were measured twice weekly using calipers, and calculated using the formula: (length × width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
References
- 1. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Autophagy and Inhibition of Melanoma Growth In Vitro and In Vivo by Hyperactivation of Oncogenic BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of functional regions of MEK1 using CRISPR tiling screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanoma - this compound - MAP2K1 mutation - LARVOL VERI [veri.larvol.com]
DS03090629: A Novel MEK Inhibitor Overcoming Trametinib Resistance in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel ATP-competitive MEK inhibitor, DS03090629, with the established MEK inhibitor, trametinib (B1684009), focusing on their efficacy in trametinib-resistant cancer models. The data presented is derived from preclinical studies and aims to inform research and development in the field of oncology, particularly for overcoming acquired resistance to MAPK-targeted therapies.
Executive Summary
Acquired resistance to MEK inhibitors like trametinib is a significant clinical challenge, often driven by the reactivation of the MAPK pathway. This compound is a novel, orally available MEK inhibitor that demonstrates potent activity in trametinib-resistant models. Unlike the allosteric inhibitor trametinib, this compound is an ATP-competitive inhibitor that maintains its binding affinity to MEK regardless of its phosphorylation status. This key difference in mechanism of action allows this compound to effectively suppress the MAPK pathway in cancer models where trametinib has lost its efficacy. Preclinical data, both in vitro and in vivo, highlight the potential of this compound as a therapeutic option for patients who have developed resistance to current BRAF and MEK inhibitor therapies.[1][2]
Data Presentation
In Vitro Efficacy: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and trametinib in various melanoma cell lines, including those with acquired resistance to trametinib.
| Cell Line | BRAF/MEK Status | Resistance Mechanism | This compound IC50 (nM) | Trametinib IC50 (nM) |
| A375 (Parental) | BRAF V600E | - | 74.3 | 0.3 - 0.85[3] |
| A375/DR | BRAF V600E Overexpression | Dabrafenib/Trametinib Resistant | Potent Inhibition | Resistant |
| A375 transfected with MEK1 F53L | BRAF V600E, MEK1 F53L | MEK1 Mutation | 97.8 | Less Effective |
Note: Specific IC50 values for trametinib in the resistant A375/DR line were not explicitly provided in the searched literature, but the line was characterized as resistant. The IC50 for this compound in A375/DR is described as showing "potent inhibition."[2][4]
In Vitro MEK Inhibition under Varying ATP Concentrations
This table illustrates the impact of ATP concentration on the inhibitory activity of this compound and trametinib, highlighting the ATP-competitive nature of this compound.
| Compound | IC50 (nM) at 100 µM ATP | IC50 (nM) at 1000 µM ATP |
| This compound | 5.42 | 52.7 |
| Trametinib | 2.73 | 3.12 |
Data from Takano K, et al. Mol Cancer Ther. 2023.[1][5]
In Vivo Efficacy: Tumor Growth Inhibition in a Trametinib-Resistant Xenograft Model
The following table summarizes the in vivo efficacy of this compound in a trametinib-resistant melanoma xenograft model.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | Daily | 0 |
| This compound | Daily | Significant Inhibition |
| Trametinib | Daily | Minimal to no inhibition |
Note: While the source indicates potent in vivo inhibition by this compound in a trametinib-resistant model, specific percentage values for tumor growth inhibition were not available in the provided search results.[2]
Experimental Protocols
Establishment of Trametinib-Resistant Cell Lines
-
Determine Parental IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the parental cancer cell line to trametinib.
-
Initial Exposure: Culture the parental cells in media containing trametinib at a concentration equal to the IC50.
-
Dose Escalation: Gradually increase the concentration of trametinib in the culture medium in a stepwise manner over several months as cells adapt and resume proliferation.
-
Characterization: Once a cell line is established that can tolerate a significantly higher concentration of trametinib (e.g., 10-fold or higher) compared to the parental line, confirm the resistant phenotype by re-evaluating the IC50.
-
Cryopreservation: Freeze aliquots of the resistant cells at different passage numbers for future use.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, trametinib). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 values.[6]
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, total MEK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of human melanoma cells (e.g., trametinib-resistant A375/DR) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the test compounds (e.g., this compound, trametinib) and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[7]
Mandatory Visualization
Caption: MAPK signaling pathway and mechanisms of MEK inhibition and resistance.
Caption: Experimental workflow for comparing this compound and trametinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Item - Supplementary Tables from Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. 2.2 Cell viability assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Antibody Cross-Reactivity in the Context of DS03090629 Treatment
Executive Summary: As of late 2025, public-domain research has not specifically detailed the immunogenic profile of the novel MEK inhibitor DS03090629, nor the cross-reactivity of anti-drug antibodies (ADAs) following its administration. Such data is typically generated during later-stage preclinical and clinical development. This guide, therefore, provides a comparative framework for researchers, scientists, and drug development professionals to understand and evaluate potential antibody cross-reactivity related to this compound.
This document will objectively compare the known molecular and kinetic properties of this compound with other established MEK inhibitors. Furthermore, it will detail standardized experimental protocols to assess two primary forms of antibody cross-reactivity:
-
Anti-Drug Antibody (ADA) Cross-Reactivity: Evaluating whether antibodies generated against this compound, as a potential immunogen, cross-react with other structurally similar compounds or endogenous molecules.
-
Assay Antibody Cross-Reactivity: Assessing whether the presence of this compound in a biological system alters the binding specificity and cross-reactivity of research antibodies used to study the MAPK pathway.
All experimental data is presented in structured tables, and key methodologies are accompanied by detailed protocols and workflow diagrams to facilitate practical application in a research setting.
Comparison of this compound with Other MEK Inhibitors
This compound is a novel, orally available, ATP-competitive MEK inhibitor.[1][2] Its primary distinction lies in its ability to maintain high affinity for both phosphorylated and unphosphorylated MEK, potentially offering an advantage in overcoming resistance mechanisms observed with other MEK inhibitors like trametinib.[1][2]
| Feature | This compound | Trametinib | Selumetinib | Cobimetinib |
| Mechanism of Action | ATP-competitive MEK inhibitor[1][2] | Allosteric, non-ATP competitive MEK inhibitor | Allosteric, non-ATP competitive MEK inhibitor | Allosteric, non-ATP competitive MEK inhibitor |
| Binding Affinity (Kd) | 0.11 nM (MEK), 0.15 nM (phosphorylated MEK)[3] | Affinity declines with MEK phosphorylation[1][2] | Not specified | Not specified |
| Key Advantage | Overcomes resistance from BRAF overexpression by maintaining affinity for phosphorylated MEK[1][2] | Approved for BRAF-mutant advanced melanoma[4] | Approved for pediatric neurofibromatosis type 1 (NF1)[4] | Approved in combination for BRAF-mutant melanoma |
| Reported IC50 | 74.3 nM (BRAF V600E A375 cells)[3] | Varies by cell line | Varies by cell line | Varies by cell line |
| Clinical Development | Preclinical[1] | FDA Approved[5] | FDA Approved[4] | FDA Approved |
Signaling Pathway Context: The MAPK Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF, are common in melanoma. MEK inhibitors, including this compound, aim to block this pathway downstream of RAF to inhibit uncontrolled cell growth.
Experimental Protocols for Assessing Antibody Cross-Reactivity
The following protocols provide a general framework for assessing antibody cross-reactivity. These should be optimized based on the specific antibodies and reagents used.
Protocol 1: Screening for Anti-DS03090629 Antibody Cross-Reactivity (Bridging ELISA)
This protocol is designed to detect and assess the cross-reactivity of antibodies that may have been generated against this compound.
Objective: To determine if antibodies in a sample (e.g., serum from a treated animal model) bind to this compound and if they cross-react with other MEK inhibitors.
Methodology:
-
Reagent Preparation:
-
Prepare a biotinylated this compound conjugate and a sulfo-tagged this compound conjugate.
-
Prepare solutions of unlabeled competitor compounds (e.g., trametinib, selumetinib, and an irrelevant small molecule control) at various concentrations.
-
-
Assay Procedure:
-
Incubate test samples (serum) with the biotinylated and sulfo-tagged this compound conjugates to form a "bridge" complex with any anti-DS03090629 antibodies present.
-
For competition assays, pre-incubate the serum with the competitor compounds before adding the labeled this compound conjugates.
-
Transfer the mixture to a streptavidin-coated microplate. The biotinylated conjugate will bind to the plate.
-
Wash the plate to remove unbound reagents.
-
Add a read buffer and measure the electrochemiluminescence signal.
-
-
Data Analysis:
-
A high signal indicates the presence of anti-DS03090629 antibodies.
-
In the competition assay, a reduction in signal in the presence of a competitor (e.g., trametinib) indicates cross-reactivity. Calculate the percentage of inhibition for each competitor at each concentration.
-
Protocol 2: Assessing Assay Antibody Cross-Reactivity via Western Blot
This protocol assesses whether this compound treatment interferes with the binding of commercial antibodies used to detect MAPK pathway proteins.
Objective: To evaluate the specificity of anti-MEK or anti-pERK antibodies in cell lysates from cells treated with this compound versus a vehicle control.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A375 melanoma cells) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Lysate Preparation:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-MEK1/2, rabbit anti-phospho-ERK1/2) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Data Analysis:
-
Compare the band intensity and specificity for the target proteins between the this compound-treated and control lysates.
-
The appearance of unexpected bands or a significant decrease in the expected band intensity (beyond what is expected from pathway inhibition) in the treated lanes could suggest that this compound alters protein conformation and affects antibody binding.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for assessing potential antibody cross-reactivity.
References
- 1. Immune consequences of tyrosine kinase inhibitors that synergize with cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risk of Selected Cardiovascular Toxicities in Patients With Cancer Treated With MEK Inhibitors: A Comparative Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Beyond p-ERK: A Comparative Guide to the Downstream Effects of the Novel MEK Inhibitor DS03090629
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance to established treatments. In the realm of BRAF-mutant melanoma and other MAPK pathway-driven cancers, the combination of BRAF and MEK inhibitors has become a standard of care. However, acquired resistance remains a major clinical challenge, often driven by the reactivation of the MAPK pathway. This guide provides a comparative analysis of the novel, ATP-competitive MEK inhibitor, DS03090629, and evaluates its potential downstream effects beyond the well-established biomarker of p-ERK, in the context of other widely used MEK inhibitors, trametinib (B1684009) and cobimetinib.
The Evolving Challenge of MEK Inhibition
The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, frequently through activating mutations in BRAF or RAS, is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway, phosphorylating and activating ERK1 and ERK2. Consequently, MEK has emerged as a key therapeutic target.
While first-generation MEK inhibitors have shown clinical efficacy, their effectiveness can be limited by both intrinsic and acquired resistance mechanisms. One significant challenge is the reactivation of MEK signaling, sometimes through the amplification of the mutant BRAF gene, leading to higher levels of MEK phosphorylation. This has spurred the development of next-generation inhibitors with improved biochemical properties.
This compound: A Novel ATP-Competitive MEK Inhibitor
This compound is a novel, orally available MEK inhibitor that distinguishes itself through its ATP-competitive mechanism of action.[1] A key feature of this compound is its high affinity for both unphosphorylated and phosphorylated MEK.[1] This is in contrast to allosteric inhibitors like trametinib, whose affinity for MEK can be reduced when MEK is phosphorylated.[1] This property suggests that this compound may offer a therapeutic advantage in tumors with high levels of MEK phosphorylation, a characteristic of some resistant tumors.[1]
Comparative Biochemical and Cellular Activity of MEK Inhibitors
The following table summarizes the key biochemical and cellular potency of this compound in comparison to trametinib and cobimetinib.
| Compound | Mechanism of Action | Target | Kd (nM) for MEK1 | Kd (nM) for p-MEK1 | IC50 (nM) vs. BRAF V600E Cells |
| This compound | ATP-competitive | MEK1/2 | 0.11 | 0.15 | 74.3 (A375) |
| Trametinib | Allosteric (non-ATP competitive) | MEK1/2 | Data not uniformly reported | Affinity declines with phosphorylation | ~1-5 (in various BRAF V600E lines) |
| Cobimetinib | Allosteric (non-ATP competitive) | MEK1/2 | ~4.2 | Binds preferentially to p-MEK | ~10-20 (in various BRAF V600E lines) |
Kd (dissociation constant) is a measure of binding affinity; a lower value indicates higher affinity. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Downstream Signaling Beyond p-ERK: An Area for Further Investigation
While the inhibition of ERK phosphorylation is the primary and intended downstream effect of MEK inhibitors, the broader impact on the cellular signaling network is complex and not fully elucidated for all compounds, including this compound. The interconnectedness of signaling pathways means that potent inhibition of a central node like MEK can have far-reaching consequences.
The PI3K/AKT Pathway: A Key Crosstalk Axis
A critical pathway that frequently interacts with the MAPK cascade is the PI3K/AKT/mTOR pathway. Activation of the PI3K/AKT pathway is a well-documented mechanism of resistance to MAPK inhibitors. While specific data on the direct or indirect effects of this compound on the PI3K/AKT pathway have not yet been published, it is a crucial area for future investigation. Understanding how this compound modulates this pathway, if at all, will be vital in predicting its efficacy in different genetic contexts and in designing rational combination therapies.
Potential for Off-Target Effects and Other Downstream Consequences
The evaluation of off-target effects is critical for any new therapeutic agent. While this compound has been presented as a selective MEK inhibitor, comprehensive kinome-wide screening data in the public domain is not yet available. For comparison, other MEK inhibitors have been reported to have off-target activities that could contribute to both their therapeutic and adverse effect profiles. For instance, at higher concentrations, some MEK inhibitors have been shown to affect other kinases. A thorough investigation into the broader kinase inhibitory profile of this compound will be necessary to fully understand its biological activity.
Visualizing the MAPK Signaling Pathway and Therapeutic Intervention
The following diagrams illustrate the MAPK signaling pathway, a general workflow for evaluating MEK inhibitors, and the mechanism by which this compound may overcome resistance.
Caption: The MAPK signaling pathway and the point of intervention for this compound.
Caption: A generalized experimental workflow for evaluating MEK inhibitors.
Caption: Overcoming resistance through high affinity for phosphorylated MEK.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols adapted from the primary research on this compound.
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines (e.g., A375) are seeded in 96-well plates at a density of 1,000 to 3,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound or other MEK inhibitors. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated using a non-linear regression analysis with a four-parameter logistic curve fit (e.g., using GraphPad Prism software).
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: Cells are seeded in 6-well plates and treated with the indicated concentrations of inhibitors for a specified time (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes are blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Female BALB/c nude mice (e.g., 5-6 weeks old) are subcutaneously inoculated with a suspension of cancer cells (e.g., 5 x 106 A375 cells) in a mixture of media and Matrigel.
-
Tumor Growth and Randomization: When the tumors reach a palpable size (e.g., 100-200 mm3), the mice are randomized into different treatment groups (e.g., vehicle control, this compound, other inhibitors).
-
Drug Administration: this compound is administered orally once or twice daily at the specified doses. The vehicle control is administered in the same manner.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width2)/2. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points after the final dose, tumors can be excised for pharmacodynamic analysis, such as Western blotting for p-ERK.
Conclusion and Future Directions
This compound is a promising novel MEK inhibitor with a distinct ATP-competitive mechanism and high affinity for both unphosphorylated and phosphorylated MEK.[1] This characteristic suggests it may be particularly effective in overcoming resistance mediated by MAPK pathway reactivation. While its potent inhibition of p-ERK is well-documented, a comprehensive evaluation of its downstream effects beyond this canonical pathway is a critical next step.
Future research should focus on unbiased, large-scale analyses such as phosphoproteomics and transcriptomics to map the broader signaling consequences of this compound treatment. A direct comparison of the off-target profiles of this compound with other MEK inhibitors will be invaluable. Furthermore, investigating its impact on key crosstalk pathways, particularly the PI3K/AKT axis, will be essential for identifying potential synergistic combination therapies and for better predicting patient populations who are most likely to benefit from this next-generation MEK inhibitor. As more data becomes available, a clearer picture of the full therapeutic potential of this compound will emerge, hopefully providing a new and effective tool in the fight against cancer.
References
A Comparative Guide to ATP-Competitive MEK Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK signaling cascade, is a cornerstone of cancer research, given its frequent dysregulation in various malignancies.[1][2] MEK1 and MEK2 kinases are critical nodes in this pathway, making them attractive targets for therapeutic intervention. While the majority of clinically approved MEK inhibitors are allosteric (non-ATP-competitive), a newer class of ATP-competitive inhibitors is emerging, offering potential advantages in overcoming resistance mechanisms. This guide provides a comparative overview of clinical trial data for key MEK inhibitors, with a focus on ATP-competitive agents, alongside widely used allosteric inhibitors for context.
Mechanism of Action: Allosteric vs. ATP-Competitive MEK Inhibition
Most approved MEK inhibitors, such as trametinib (B1684009), cobimetinib (B612205), binimetinib (B1684341), and selumetinib (B1684332), are allosteric inhibitors. They bind to a pocket adjacent to the ATP-binding site of MEK, locking the kinase in an inactive conformation. In contrast, ATP-competitive MEK inhibitors directly compete with ATP for binding to the kinase's active site. This differential binding can lead to distinct biological effects and may be crucial in overcoming acquired resistance to allosteric inhibitors.
Signaling Pathway: The MAPK/ERK Cascade
The MAPK/ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, influencing processes such as cell proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway is a common driver of tumorigenesis.
ATP-Competitive MEK Inhibitors: A New Frontier
While the clinical development of purely ATP-competitive MEK inhibitors is still in its early stages, some compounds have shown promise in preclinical and early clinical studies.
BI-847325: This compound is a dual inhibitor of MEK and Aurora kinases and is ATP-competitive.[4] A phase 1 clinical trial (NCT01324830) in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 120 mg/day (2 weeks on, 1 week off) and 150 mg/day (5 days on, 2 days off).[5] While one partial response and stable disease in several patients were observed, the development of BI-847325 was halted due to insufficient drug exposure at the MTD to achieve significant MEK inhibition.[5][6] Preclinical studies, however, demonstrated its ability to induce tumor regression in xenograft models of BRAF- and KRAS-mutant cancers.[4][7]
This compound: This is a novel, orally available ATP-competitive MEK inhibitor. Preclinical data suggests it can overcome acquired resistance to BRAF and allosteric MEK inhibitors, particularly in models with BRAF overexpression.[8][9] As of now, information on its progression to clinical trials is not publicly available.
VS-6766 (Avutometinib): Described as a RAF/MEK "clamp," VS-6766 has a distinct mechanism that is not purely ATP-competitive but differs from traditional allosteric inhibitors. It has shown promising clinical activity, particularly in combination with other targeted agents. In the phase 2 RAMP-201 trial (NCT04625270) for recurrent low-grade serous ovarian cancer (LGSOC), the combination of avutometinib and the FAK inhibitor defactinib (B1662816) demonstrated a confirmed overall response rate (ORR) of 44% in patients with KRAS-mutated LGSOC.[10][11]
Allosteric (Non-ATP-Competitive) MEK Inhibitors: The Clinical Benchmark
For comparative purposes, this guide includes key clinical trial data for four widely studied allosteric MEK inhibitors.
Trametinib (Mekinist®)
Trametinib was the first MEK inhibitor to receive FDA approval. The pivotal phase 3 METRIC trial evaluated trametinib in patients with BRAF V600E/K-mutant metastatic melanoma.[12][13]
| METRIC Trial | Trametinib | Chemotherapy |
| Median Progression-Free Survival (PFS) | 4.9 months | 1.5 months |
| Overall Response Rate (ORR) | 24% | 7% |
| 5-Year Overall Survival (OS) Rate | 13.3% | 17.0% (with crossover) |
| Common Grade 3/4 Adverse Events | Hypertension (12%), Rash (7%) | - |
| Data from the METRIC trial.[12][14] |
Cobimetinib (Cotellic®)
Cobimetinib is approved in combination with the BRAF inhibitor vemurafenib (B611658) for BRAF V600-mutant melanoma, based on the results of the phase 3 coBRIM study.[15][16][17]
| coBRIM Trial | Cobimetinib + Vemurafenib | Placebo + Vemurafenib |
| Median Progression-Free Survival (PFS) | 12.6 months | 7.2 months |
| Overall Response Rate (ORR) | 68% | 45% |
| Median Overall Survival (OS) | 22.5 months | 17.4 months |
| Common Grade 3/4 Adverse Events | Increased creatine (B1669601) phosphokinase, Diarrhea, Serous retinopathy, Rash | - |
| Data from the coBRIM trial.[16][18] |
Binimetinib (Mektovi®)
Binimetinib is approved in combination with the BRAF inhibitor encorafenib (B612206) for BRAF V600-mutant melanoma. The phase 3 COLUMBUS trial established the efficacy of this combination.[19][20][21]
| COLUMBUS Trial | Binimetinib + Encorafenib | Vemurafenib |
| Median Progression-Free Survival (PFS) | 14.9 months | 7.3 months |
| Overall Response Rate (ORR) | 68% | 51% (Encorafenib alone) |
| Median Overall Survival (OS) | 33.6 months | 16.9 months |
| Common Adverse Events | Nausea, Diarrhea, Vomiting, Fatigue | - |
| Data from the COLUMBUS trial.[19][22] |
Selumetinib (Koselugo®)
Selumetinib is approved for pediatric patients with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas. The pivotal study was the SPRINT Phase 2 trial.[23][24][25]
| SPRINT Phase 2 Trial | Selumetinib |
| Overall Response Rate (ORR) | 68% (Confirmed Partial Response) |
| 3-Year Progression-Free Survival (PFS) | Median not reached |
| Common Adverse Events | Nausea/Vomiting, Rash, Diarrhea, Asymptomatic creatine kinase increase |
| Data from the SPRINT trial.[24][25] |
Experimental Protocols
Kinase Assay
A common method to determine the inhibitory activity of a compound against MEK is a biochemical kinase assay.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The novel ATP-competitive MEK/Aurora kinase inhibitor BI-847325 overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of two dosing schedules of oral BI 847325 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High In Vitro and In Vivo Activity of BI-847325, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High In Vitro and In Vivo Activity of BI-847325, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Item - Supplementary Tables from Discovery of a Novel ATP-Competitive MEK Inhibitor this compound that Overcomes Resistance Conferred by BRAF Overexpression in BRAF-Mutated Melanoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 10. ascopubs.org [ascopubs.org]
- 11. oncnursingnews.com [oncnursingnews.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Five-year outcomes from a phase 3 METRIC study in patients with BRAF V600 E/K-mutant advanced or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Vemurafenib plus cobimetinib in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. COLUMBUS 7-year update: A randomized, open-label, phase III trial of encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF V600E/K-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 22. COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selumetinib in pediatric patients with neurofibromatosis type 1 and plexiform neurofibroma: Propensity score analysis of SPRINT vs. natural history control arm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Koselugo® (selumetinib) | Efficacy [koselugohcp.com]
Safety Operating Guide
Personal protective equipment for handling DS03090629
Essential Safety and Handling Guide for DS03090629
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety, handling, and disposal information for this compound, a potent, orally active MEK inhibitor.[1] This guidance is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this research compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on best practices for handling potent, research-grade kinase inhibitors. Always consult the compound-specific SDS provided by your supplier for the most accurate and comprehensive safety information.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, biologically active small molecule and should be handled with a high degree of caution. As a kinase inhibitor, it is designed to interfere with cellular signaling pathways and should be treated as potentially hazardous. A multi-layered approach to PPE is mandatory.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination.Eye Protection: Chemical splash goggles for a complete seal around the eyes.Lab Coat: Dedicated, disposable, or non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.Lab Coat: Standard laboratory coat.Ventilation: All work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet to maintain sterility and protect the user. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical to minimize exposure risk.
-
Designated Area: All work with solid and concentrated solutions of this compound must be conducted in a designated and clearly marked area within the laboratory.
-
Weighing: Carefully weigh the solid compound within a chemical fume hood or powder containment hood to avoid generating dust. Use dedicated spatulas and weigh boats.
-
Dissolution: Prepare solutions in a certified chemical fume hood. Slowly add the solvent (e.g., DMSO) to the vial containing the solid compound. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize handling.
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, pipette tips, empty vials, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
Quantitative Data Summary
This compound is an ATP-competitive MEK inhibitor with high affinity for both MEK and phosphorylated MEK.[1] It has shown effective inhibition of proliferation in BRAF-mutant melanoma cell lines.[1]
| Parameter | Value | Target/Cell Line | Description |
| Kd | 0.11 nM | MEK | Dissociation constant, indicating binding affinity to MEK.[1] |
| Kd | 0.15 nM | Phosphorylated MEK | Dissociation constant, indicating binding affinity to the activated form of MEK.[1] |
| IC50 | 74.3 nM | A375 (BRAF V600E) | Half-maximal inhibitory concentration for cell proliferation in a BRAF-mutant melanoma cell line.[1] |
| IC50 | 97.8 nM | A375 (MEK1 F53L) | Half-maximal inhibitory concentration for cell proliferation in a melanoma cell line with a resistance-conferring MEK1 mutation.[1] |
Experimental Protocols
The following are representative methodologies for key experiments involving a MEK inhibitor like this compound. The specific protocols for this compound may vary; refer to the primary literature for detailed procedures.
In Vitro MEK Kinase Activity Assay (Representative Protocol)
This type of assay measures the direct inhibitory effect of a compound on MEK kinase activity.
-
Reagents: Recombinant MEK1 kinase, inactive ERK2 substrate, ATP, and assay buffer are required.[2]
-
Reaction Setup: In a 96-well plate, combine the MEK1 enzyme, the test compound (this compound at various concentrations), and the inactive ERK2 substrate in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP and MgCl₂.[3] Incubate the plate at 30°C for a specified period (e.g., 30 minutes).[2]
-
Detection: Terminate the reaction and measure the amount of phosphorylated ERK2. This is often done using a luminescent ADP detection method (e.g., ADP-Glo™), where the amount of ADP produced correlates with kinase activity. Alternatively, immunoblotting with a phospho-specific ERK antibody can be used.[2]
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of this compound.
In Vivo BRAF-Mutant Melanoma Xenograft Model (Representative Protocol)
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously implant human melanoma cells with a BRAF mutation (e.g., A375) into the flank of immunocompromised mice (e.g., NOD/SCID or nu/nu mice).[4][5]
-
Tumor Growth: Monitor the mice regularly and allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).[5]
-
Treatment: Randomize the mice into treatment and vehicle control groups. Administer this compound (typically by oral gavage, as it is orally active) and the vehicle control daily for a specified period.[1]
-
Monitoring: Measure tumor volumes with calipers two to three times per week and monitor the body weight of the mice as an indicator of toxicity.[5]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for target pathway modulation (e.g., phospho-ERK levels) or histological examination.[4]
Visualizations
MAPK/ERK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK pathway by this compound, which targets MEK1/2.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General workflow for evaluating a novel kinase inhibitor like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
